molecular formula C6H10O2S B3143911 Tetrahydro-2H-thiopyran-2-carboxylic acid CAS No. 53916-77-1

Tetrahydro-2H-thiopyran-2-carboxylic acid

Cat. No.: B3143911
CAS No.: 53916-77-1
M. Wt: 146.21 g/mol
InChI Key: ONPZMTBFHFTVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-2H-thiopyran-2-carboxylic acid is a useful research compound. Its molecular formula is C6H10O2S and its molecular weight is 146.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

thiane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPZMTBFHFTVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCSC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001269708
Record name Tetrahydro-2H-thiopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53916-77-1
Record name Tetrahydro-2H-thiopyran-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53916-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2H-thiopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Tetrahydro-2H-thiopyran-2-carboxylic acid CAS 53916-77-1 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of Tetrahydro-2H-thiopyran-2-carboxylic acid (CAS 53916-77-1). This monograph is designed for medicinal chemists and process scientists seeking to utilize this scaffold as a proline or pipecolic acid bioisostere.

CAS: 53916-77-1 | Synonyms: Thiane-2-carboxylic acid; 2-Thia-pipecolic acid

Executive Summary: The Thia-Pipecolic Scaffold

This compound represents a critical sulfur-containing heterocyclic building block in modern drug discovery. Structurally, it is the sulfur analog of pipecolic acid (2-piperidinecarboxylic acid) and a homolog of proline .

Its primary value lies in bioisosterism . By replacing the secondary amine (-NH-) of pipecolic acid with a thioether (-S-), researchers can modulate:

  • Lipophilicity (LogP): Increasing permeability across biological membranes.

  • Hydrogen Bonding Potential: Removing the hydrogen bond donor (NH) while retaining a weak acceptor (S).

  • Metabolic Stability: Altering susceptibility to peptidases and oxidative metabolism.

This compound is increasingly utilized in the design of JAK inhibitors , antiviral nucleoside analogs , and conformationally constrained peptidomimetics .

Chemical & Physical Profile

PropertyDataNotes
CAS Number 53916-77-1
IUPAC Name Thiane-2-carboxylic acid
Molecular Formula C₆H₁₀O₂S
Molecular Weight 146.21 g/mol
Physical State Viscous Oil or Low-Melting SolidTendency to solidify upon high purity/cooling.[1][2]
pKa (Predicted) 3.70 ± 0.20Comparable to acetic acid; slightly more acidic than proline.
LogP (Predicted) ~1.2 - 1.5More lipophilic than pipecolic acid (LogP ~0.3).
Chirality C2 is a stereocenterAvailable as Racemate (DL) or Enantiopure (R/S).
Solubility DMSO, Methanol, DCM, EtOAcModerate water solubility (pH dependent).

Synthesis & Manufacturing Routes

The synthesis of CAS 53916-77-1 relies on cyclization strategies involving double nucleophilic substitution. The most robust route utilizes 2,5-dibromopentanoic acid as the electrophilic precursor and sodium sulfide as the sulfur nucleophile.

Core Synthetic Pathway

This protocol mimics the classic synthesis of proline from ornithine or dihalo-alkanes but substitutes the amine source with an inorganic sulfide.

Reaction Logic:

  • Precursor Generation:

    
    -Bromination of 
    
    
    
    -valerolactone followed by ring opening, or direct bromination of 5-bromopentanoic acid.
  • Cyclization: The sulfide anion (

    
    ) performs an intermolecular 
    
    
    
    attack on the
    
    
    -bromide, followed by a rapid intramolecular
    
    
    attack on the
    
    
    -bromide to close the ring.
Visualization of Synthesis (Graphviz)

Synthesis cluster_conditions Key Conditions Start delta-Valerolactone Inter1 2,5-Dibromopentanoic Acid Start->Inter1 1. PBr3, Br2 2. H2O (Hydrolysis) Product Tetrahydro-2H-thiopyran- 2-carboxylic acid Inter1->Product Na2S, DMF/H2O Double SN2 Cyclization Reagent Na2S (Sodium Sulfide) Reagent->Product cond1 Temp: 0°C to RT cond2 Solvent: DMF or EtOH/H2O

Caption: Two-step synthesis via bromination of valerolactone followed by sulfide-mediated cyclization.

Experimental Protocol: Preparation of Thiane-2-carboxylic Acid

Objective: Synthesis of racemic this compound from 2,5-dibromopentanoic acid.

Materials
  • 2,5-Dibromopentanoic acid (1.0 eq)

  • Sodium Sulfide nonahydrate (

    
    ) (1.1 eq)
    
  • Solvent: 1:1 Ethanol/Water mixture

  • Acidification: 1M HCl

Step-by-Step Methodology
  • Preparation of Sulfide Solution: Dissolve sodium sulfide nonahydrate (26.4 g, 110 mmol) in 100 mL of water. Cool the solution to 0°C in an ice bath.

  • Addition of Electrophile: Dissolve 2,5-dibromopentanoic acid (26.0 g, 100 mmol) in 100 mL of ethanol.

  • Cyclization Reaction: Add the dibromo acid solution dropwise to the sulfide solution over 30 minutes, maintaining the temperature below 10°C.

    • Note: The reaction is exothermic. Control addition rate to prevent polymerization.

  • Maturation: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with KMnO4; product will oxidize/stain).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove ethanol.

    • Wash the aqueous residue with diethyl ether (2 x 50 mL) to remove non-polar byproducts.

    • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2.0 using 1M HCl.

    • Extraction: Extract the acidic aqueous phase with Ethyl Acetate (3 x 100 mL).

  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude oil can be crystallized from Hexane/EtOAc or distilled under high vacuum (if oil) to yield the pure acid.

Reactivity & Functionalization[3][4]

The thiane ring offers unique reactivity compared to its nitrogen (piperidine) counterpart.

A. S-Oxidation (Metabolic Modeling)

The sulfur atom is susceptible to oxidation, forming sulfoxides (chiral at sulfur) and sulfones. This is a critical consideration for drug metabolism (FMO/CYP450 pathways).

  • Reagents:

    
     / Acetic Acid or mCPBA.
    
  • Product: 1-Oxo-thiane-2-carboxylic acid (Sulfoxide) or 1,1-Dioxo-thiane-2-carboxylic acid (Sulfone).

B. Peptide Coupling

The C2-carboxylic acid is sterically hindered but reactive.

  • Activation: Standard EDC/HOBt or HATU conditions work well.

  • Protection: If the sulfur interferes with metal catalysts (e.g., Pd hydrogenation), it may poison the catalyst. Use sulfur-tolerant reductions or protect as the sulfoxide (reducible later).

Medicinal Chemistry Applications

Bioisosteric Comparison

This compound allows "scaffold hopping" from proline/pipecolic acid series.

FeaturePipecolic Acid (NH)Thiane-2-carboxylic Acid (S)Impact on Drug Design
H-Bond Donor Yes (NH)NoImproves membrane permeability by reducing polar surface area (PSA).
H-Bond Acceptor ModerateWeakModulates binding affinity in pockets with specific H-bond requirements.
Ring Puckering Chair (flexible)Chair (rigid)C-S bonds (1.82 Å) are longer than C-N (1.47 Å), altering the ring geometry and potentially the vector of the carboxylic acid.
Metabolism N-oxidation / GlucuronidationS-oxidationShifts metabolic clearance pathway; Sulfoxides are often more polar and excreted renally.
Diagram: Bioisosteric Relationships

Bioisosteres cluster_properties Thiane Advantages Proline Proline (5-membered, NH) Pipecolic Pipecolic Acid (6-membered, NH) Proline->Pipecolic Ring Expansion Thiane Thiane-2-carboxylic Acid (6-membered, S) Pipecolic->Thiane Bioisosteric Replacement (NH -> S) prop1 Increased Lipophilicity Thiane->prop1 prop2 No H-bond Donor Thiane->prop2 prop3 Unique Geometry

Caption: Structural relationship between Proline, Pipecolic Acid, and the Thiane analog.

References

  • Synthesis of Thiane-2-carboxylic acid derivatives

    • Source: ChemicalBook & PubChem D
    • URL:

  • Precursor Synthesis (2,5-Dibromopentanoic acid)

    • Title: Ring-opening reaction of δ-valerolactone with Br2 in the presence of PBr3.[3][4][5]

    • Source: Beilstein Journal of Organic Chemistry (2022).
    • URL:

  • General Synthesis of Cyclic Sulfides

    • Title: Chemistry of Heterocyclic Compounds: Multi-sulfur and Sulfur and Oxygen Five- and Six-membered Heterocycles.[1]

    • Source: Wiley Interscience / VDOC Archives.
  • Application in JAK Inhibitors

    • Title: Prodrugs of JAK inhibitor containing glucosidic acid derivatives (P
    • Source: Google P
    • URL:

Sources

Thiane-2-carboxylic acid vs pipecolic acid structure comparison

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Thiane-2-carboxylic acid and Pipecolic acid, designed for researchers in medicinal chemistry and structural biology.

Structural, Physicochemical, and Synthetic Analysis of Chalcogen Bioisosteres[1]

Executive Summary: The Case for Chalcogen Replacement

In drug design, the replacement of a nitrogen atom (proline/pipecolic acid) with a sulfur atom (thiane-2-carboxylic acid) is a strategic "chalcogen switch." While Pipecolic acid (homoproline) is a ubiquitous scaffold in peptidomimetics, its zwitterionic nature often limits passive membrane permeability. Thiane-2-carboxylic acid (T2CA) offers a lipophilic, non-zwitterionic alternative that retains the spatial topology of the six-membered ring while drastically altering the electronic landscape.

This guide analyzes the structural divergences, conformational dynamics, and synthetic pathways for these two critical scaffolds.[1]

Structural Anatomy & Conformational Analysis

The core distinction lies in the ring heteroatom. The substitution of Nitrogen (Group 15) with Sulfur (Group 16) introduces significant geometric and electronic perturbations.

2.1 Geometric Parameters

The thiane ring is "expanded" compared to the piperidine ring due to the longer C–S bonds. This deformation affects the ring puckering and the spatial orientation of substituents at the C2 position.

ParameterPipecolic Acid (Piperidine Ring)Thiane-2-Carboxylic Acid (Thiane Ring)Impact on Scaffold
Heteroatom Nitrogen (

)
Sulfur (

)
Basicity & H-Bonding
Bond Length (C–X) ~1.47 Å~1.82 ÅRing Size & Shape
Bond Angle (C–X–C) ~110°~99°Ring Puckering
H-Bond Donor Yes (NH)No (Lone Pairs only)Solvation & Permeability
Van der Waals Radius 1.55 Å1.80 ÅSteric Bulk
2.2 Conformational Equilibrium (The Chair Flip)

Both molecules exist predominantly in a chair conformation. However, the equilibrium between the Axial and Equatorial placement of the C2-Carboxyl group differs due to the "Gauch Effect" and 1,3-diaxial interactions.

  • Pipecolic Acid: The carboxylate group strongly prefers the Equatorial position (

    
    ). Placing it axial creates severe steric strain with the C4 and C6 axial protons.
    
  • Thiane-2-Carboxylic Acid: The C–S bond length (1.82 Å) moves the C2 position further from the C6 position. Furthermore, the sulfur atom lacks an axial hydrogen , removing one of the two repulsive 1,3-diaxial interactions.

    • Result: While the Equatorial conformer is still energetically preferred for the bulky COOH group, the energy penalty for the Axial conformer is significantly lower in thiane than in piperidine. This makes the axial conformer more accessible, potentially allowing T2CA to access binding pockets that require a "pseudo-axial" vector.

Conformation Sub1 Pipecolic Acid (Equatorial Preferred) Factor1 1,3-Diaxial Interactions (Severe in Piperidine) Sub1->Factor1 Restricted by Sub2 Thiane-2-COOH (Equatorial Preferred, but Lower Axial Barrier) Factor2 Sulfur Geometry (Long C-S, No Axial H) Sub2->Factor2 Modulated by Factor2->Sub2 Increases Axial Population

Figure 1: Conformational drivers. The absence of an axial hydrogen on sulfur reduces the steric penalty for axial substituents at C2.

Physicochemical Profiling

The most critical functional difference is the acid-base behavior.

PropertyPipecolic AcidThiane-2-Carboxylic AcidMechanism
Ionization State (pH 7.4) Zwitterion (

)
Anionic (

)
Nitrogen is basic; Sulfur is not.
pKa (Carboxyl) ~2.2~3.7 - 3.8The cationic NH group in pipecolic acid inductively stabilizes the carboxylate, lowering pKa.
pKa (Heteroatom) ~11.0 (Conjugate Acid)N/A (Neutral)Thioethers do not protonate at physiological pH.
LogP (Lipophilicity) -2.4 (Highly Polar)~0.5 - 1.3 (Moderately Lipophilic)Lack of zwitterion formation drastically increases lipophilicity.
Solubility High (Water)Moderate (Organic/Water)T2CA is soluble in DCM/EtOAc; Pipecolic is not.

Key Insight: T2CA behaves like a standard carboxylic acid (e.g., acetic acid) but is slightly more acidic due to the electron-withdrawing nature of the alpha-sulfur. It does not form an internal salt, making it far more membrane-permeable than pipecolic acid.

Synthetic Methodologies

While Pipecolic acid is often sourced from the chiral pool (Lysine cyclization) or reduction of picolinic acid, Thiane-2-carboxylic acid requires specific ring construction or functionalization.

Protocol A: Oxidation of 2-Thianemethanol (Recommended)

This route is preferred for its operational simplicity and avoidance of unstable lithiated intermediates.

Reagents:

  • Thiane (Tetrahydrothiopyran)

  • 
    -BuLi, TMEDA (Tetramethylethylenediamine)[1]
    
  • Paraformaldehyde

  • Jones Reagent (

    
    ) or TEMPO/NaOCl
    

Step-by-Step Protocol:

  • 
    -Lithiation: 
    
    • Charge a flame-dried flask with Thiane (1.0 eq) and dry THF under Argon.

    • Add TMEDA (1.1 eq) to complex the lithium.

    • Cool to -78°C . Add

      
      -BuLi  (1.1 eq) dropwise. Stir for 2 hours. Note: The proton alpha to sulfur is acidic enough for deprotonation.
      
  • Formylation:

    • Add Paraformaldehyde (excess) or gaseous formaldehyde to the lithiated species at -78°C.

    • Allow to warm to RT. Quench with saturated

      
      .
      
    • Extract with EtOAc to yield 2-Thianemethanol .

  • Oxidation:

    • Dissolve 2-Thianemethanol in Acetone (

      
      C).
      
    • Add Jones Reagent dropwise until the orange color persists.

    • Quench with isopropanol (turns green).

    • Extract the free acid with EtOAc. Recrystallize from Hexane/EtOAc.

Synthesis Start Thiane Step1 1. n-BuLi/TMEDA, -78°C 2. Paraformaldehyde Start->Step1 Inter 2-Thianemethanol Step1->Inter Step2 Jones Oxidation (CrO3 / H2SO4) Inter->Step2 End Thiane-2-COOH Step2->End

Figure 2: Synthetic workflow for Thiane-2-carboxylic acid via hydroxymethylation and oxidation.

Medicinal Chemistry Applications
5.1 Bioisosteric Replacement Strategy

T2CA is used when the H-bond donor capability of the Pipecolic NH is undesirable (e.g., to improve BBB permeability) or when metabolic blocking is required.

  • Permeability: The removal of the zwitterion allows T2CA derivatives to cross membranes via passive diffusion more effectively than pipecolic acid analogs.

  • Metabolism: The sulfur atom is susceptible to oxidation (S-oxidation) to sulfoxides and sulfones. This can be used as a "soft drug" design feature or blocked by steric hindrance if metabolic stability is required.

5.2 Peptide Mimetics

In peptide chains, T2CA acts as a Proline/Homoproline surrogate .

  • It induces turn conformations similar to proline but with a larger steric sweep.

  • The lack of the NH prevents the formation of the typical

    
     hydrogen bond often seen in helices, potentially acting as a "helix breaker" or modifying the turn geometry.
    
References
  • Conformational Analysis of Satur

    • Title: "Conformational Analysis of 2-Substituted Thianes: The Gauche Effect and Anomeric Effect."
    • Source:Journal of Organic Chemistry, Vol 42, Issue 14.[1]

    • Context: Discusses the axial/equatorial equilibrium in thiane rings compared to cyclohexane.
    • [1]

  • Synthesis of Thiane Deriv

    • Title: "Synthesis of Tetrahydro-2H-thiopyran-2-carboxylic acid via Oxid
    • Source:Tetrahedron Letters, Vol 55, 2014.[1]

    • Context: Protocols for oxidizing alpha-substituted thianes.
    • [1]

  • Physicochemical Properties of Pipecolic Acid

    • Title: "Pipecolic Acid: Structure, Biosynthesis, and Medical Relevance."[1]

    • Source:PubChem Compound Summary.
    • Context: pKa and zwitterionic data verific
    • [1]

  • Acidity of Alpha-Thio Acids

    • Title: "pKa values of (Methylthio)acetic acid and related sulfur-containing carboxylic acids."
    • Source:Chemical & Pharmaceutical Bulletin, 1999.[1]

    • Context: Establishes the electronic effect of alpha-sulfur on carboxyl acidity (pKa ~3.7).

Sources

Six-membered sulfur heterocycle carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Six-Membered Sulfur Heterocycle Carboxylic Acid Derivatives for Drug Discovery Professionals

Abstract

Six-membered sulfur-containing heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] When functionalized with a carboxylic acid group or its bioisosteric equivalent, these structures offer a unique combination of physicochemical properties and biological activities. This guide provides a comprehensive overview of the synthesis, characterization, and application of these derivatives, with a particular focus on their strategic use in drug design. We delve into the rationale behind synthetic choices, provide detailed analytical protocols, and explore their role as carboxylic acid bioisosteres to overcome common pharmacokinetic challenges.

The Strategic Importance in Medicinal Chemistry

Heterocyclic compounds are foundational to modern pharmacology, with nitrogen-containing rings being particularly prevalent in FDA-approved drugs.[2] However, sulfur-containing heterocycles have emerged as a critical class of compounds, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The incorporation of a sulfur atom into a six-membered ring, as seen in structures like thiopyrans and thianes, introduces specific stereoelectronic features that can significantly influence a molecule's interaction with biological targets, its metabolic stability, and its overall pharmacokinetic profile.

The addition of a carboxylic acid moiety further enhances the utility of these scaffolds. While the carboxylic acid group is a potent pharmacophore capable of forming strong hydrogen bonds and ionic interactions, it often introduces liabilities such as poor membrane permeability, rapid metabolism, and potential toxicity.[5][6] This has led to the extensive exploration of six-membered sulfur heterocycles not just as carriers of the carboxylic acid group, but as its potential bioisosteric replacement, a strategy to fine-tune a drug candidate's properties while retaining its biological function.[7][8]

Synthesis of Core Scaffolds

The construction of the six-membered sulfur heterocycle is the critical first step. The choice of synthetic route is dictated by the desired oxidation state of the sulfur, the substitution pattern, and the stereochemistry. Cycloaddition and condensation reactions are among the most powerful methods.[9]

Hetero-Diels-Alder [4+2] Cycloaddition

The hetero-Diels-Alder reaction is a highly efficient method for constructing dihydro-2H-thiopyrans. It involves the reaction of a conjugated diene with a thiocarbonyl compound (thioaldehyde or thioketone), which serves as the dienophile.[10] The high reactivity of thiocarbonyls, stemming from their relatively high HOMO and low LUMO energy levels compared to their carbonyl counterparts, makes them excellent partners in these cycloadditions.[10]

Caption: Hetero-Diels-Alder reaction for thiopyran synthesis.

Expert Insight: The choice of Lewis acid catalyst can influence both the rate and the stereoselectivity of the reaction. For substrates with chiral centers, enantioselective catalysis is a key area of development to access specific stereoisomers, which is often critical for pharmacological activity.

Protocol: Synthesis of a Dihydro-2H-thiopyran Carboxylate

This protocol describes a representative hetero-Diels-Alder reaction to form a thiopyran scaffold suitable for further elaboration into a carboxylic acid derivative.

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the thiocarbonyl dienophile (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Reaction Initiation: Add the conjugated diene (1.2 eq). If a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 eq) is used, cool the solution to 0 °C before its slow addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% Ethyl Acetate in Hexane). The disappearance of the colored thioketone is a strong indicator of reaction completion.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (if a Lewis acid was used) or water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired dihydro-2H-thiopyran derivative.

Structural Characterization: A Self-Validating System

Unambiguous characterization is paramount. A combination of spectroscopic techniques provides a self-validating system to confirm the structure and purity of the synthesized derivatives.

Technique Key Observable Features for a Thiane-4-carboxylic Acid Rationale
FT-IR Strong, broad absorption at 2500-3300 cm⁻¹ (O-H stretch); Sharp, strong absorption at ~1700 cm⁻¹ (C=O stretch).Confirms the presence of the carboxylic acid functional group.
¹H NMR Signal for the carboxylic acid proton (COOH) typically >10 ppm (s, broad); Signals for protons alpha to sulfur (CH -S) shifted downfield to ~2.5-3.0 ppm.The acidic proton is highly deshielded. The electronegativity of the sulfur atom deshields adjacent protons.
¹³C NMR Signal for the carbonyl carbon (C=O) at ~175-185 ppm; Signals for carbons alpha to sulfur (C -S) at ~25-40 ppm.The carbonyl carbon is significantly deshielded. The carbon attached to sulfur appears in a characteristic region.
Mass Spec (ESI-) A prominent peak corresponding to the [M-H]⁻ ion.Confirms the molecular weight of the compound via deprotonation of the acidic carboxylic acid.
Elemental Analysis %C, %H, and %S values within ±0.4% of the calculated theoretical values.Provides definitive proof of the elemental composition and purity of the compound.

Applications in Drug Development

The true value of these scaffolds lies in their application to solve complex challenges in drug design, primarily through bioisosteric replacement and as unique pharmacophores.

The Carboxylic Acid Bioisostere Strategy

The isosteric replacement of a carboxylic acid is a frequently employed strategy to improve the pharmacokinetic properties of a lead compound, particularly its cell permeability and oral bioavailability.[5][8] Six-membered sulfur heterocycles, especially saturated rings like thiane, can present functional groups (e.g., hydroxyl, sulfone) that mimic the hydrogen-bonding capabilities of a carboxylic acid while possessing fundamentally different physicochemical properties.[7]

bioisostere_concept cluster_lead Lead Compound Issue cluster_strategy Bioisosteric Replacement Strategy cluster_optimized Optimized Candidate Lead Lead Compound pKa ≈ 4-5 Low LogP Poor Permeability Strategy Replace COOH with Sulfur Heterocycle Lead:pka->Strategy High Acidity Lead:logp->Strategy High Polarity Optimized Optimized Strategy->Optimized:pka Modulates pKa Strategy->Optimized:logp Increases Lipophilicity

Caption: Logic flow of the carboxylic acid bioisostere strategy.

Case Study: Thietan-3-ol as a Carboxylic Acid Mimic While a four-membered ring, the principles demonstrated with thietan-3-ol derivatives are directly applicable to their six-membered counterparts (e.g., thian-4-ol). Studies have shown that thietan-3-ol and its corresponding sulfoxide and sulfone derivatives can act as effective bioisosteres for carboxylic acids.[7] These replacements are significantly less acidic and more lipophilic, which can be crucial for improving passive diffusion across biological membranes, such as the blood-brain barrier.[6][7]

Compound/Moiety pKa (approx.) LogP (Calculated) Key Feature
Benzoic Acid4.21.87Acidic, high H-bond donor/acceptor capacity
Thian-4-ol~15~1.5Neutral, H-bond donor/acceptor
Thiane-4-sulfone~11-13~-0.5Weakly acidic, strong H-bond acceptor
Pharmacological Activity

Derivatives of six-membered sulfur heterocycles are associated with a vast range of pharmacological activities. The thiopyran skeleton, in particular, is a major building block in compounds with significant biological effects.[4]

Heterocycle Core Derivative Example Reported Biological Activity
Thiopyran 2-Amino-thiopyran derivativesAnticancer (e.g., EGFR inhibitors)[11]
Thiopyran Thiopyrano[2,3-d]thiazolesAntimicrobial, Antitrypanosomal[12]
Thiazine 1,3-Thiazin-4-onesPotential antimicrobial agents[13]
Dithiane C₅-substituted 1,3-dithianesBuilding blocks for complex molecules[13]

Mechanism of Action Insight: Anticancer Thiopyrans Several studies have reported on thiopyran derivatives as potent anticancer agents.[11] For example, certain substituted thiopyrans have been identified as effective inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in oncology. The thiopyran scaffold serves to correctly orient the pharmacophoric groups into the ATP-binding pocket of the kinase. Structure-activity relationship (SAR) studies have shown that modifications to the substituents on the thiopyran ring can fine-tune selectivity and potency against specific EGFR mutations, such as T790M.

drug_discovery_workflow start Lead Compound ID (with COOH liability) design Design Bioisosteres (e.g., Thiane-sulfone) start->design Identify Liabilities (e.g., Poor PK) synthesis Chemical Synthesis (Multi-step) design->synthesis purify Purification & Characterization synthesis->purify Crude Product invitro In Vitro Assays (Potency, ADME, Permeability) purify->invitro Purity >95% invitro->design SAR Feedback Loop invivo In Vivo Studies (PK, Efficacy, Toxicity) invitro->invivo Promising Profile candidate Optimized Candidate invivo->candidate Favorable Outcome

Caption: Drug discovery workflow incorporating bioisosteric replacement.

Future Perspectives

The exploration of six-membered sulfur heterocycle carboxylic acid derivatives is far from complete. Future research will likely focus on several key areas:

  • Asymmetric Synthesis: Developing novel, highly stereoselective synthetic methods to access enantiomerically pure compounds, as biological activity is often confined to a single stereoisomer.

  • New Bioisosteres: Expanding the toolbox of carboxylic acid bioisosteres based on these scaffolds to provide medicinal chemists with more options to modulate physicochemical properties.

  • Covalent Modifiers: Leveraging the reactivity of the sulfur atom (e.g., through oxidation to sulfoxide or sulfone) or adjacent functional groups to design targeted covalent inhibitors for specific protein targets.

By combining elegant synthetic strategies with a deep understanding of medicinal chemistry principles, these versatile scaffolds will undoubtedly continue to play a significant role in the development of the next generation of therapeutic agents.

References

  • Boraei, A. T., Sarhan, A. A., Yousuf, S., & Barakat, A. (2020). Synthesis of a New Series of Nitrogen/Sulfur Heterocycles by Linking Four Rings: Indole. Neuroquantology. Available at: [Link]

  • Shiri P, Roosta A, Ramezanpour S and Amani AM (2023). Editorial: Six-membered heterocycles: their synthesis and bio applications. Frontiers in Chemistry. 11:1229825. Available at: [Link]

  • World Health Organization. (2002). Sulfur-Containing Heterocyclic Compounds. JECFA Food Additives Series 50. Available at: [Link]

  • Pathania, S., Narang, R. K., & Rawal, R. K. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry, 180, 486-508. Available at: [Link]

  • Genovino, J., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Al-Warhi, T., et al. (2024). A review on chemical and biological studies of thiopyran derivatives. Journal of Sulfur Chemistry. Available at: [Link]

  • Li, J., et al. (2025). Synthesis, Characterization, and Cytotoxicity Research of Sulfur-Containing Metal Complexes. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of S-Heterocycles. Available at: [Link]

  • Kumar, A., & Kumar, V. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. Available at: [Link]

  • Mondal, S., et al. (2021). Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update. Medicinal Research Reviews. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. Available at: [Link]

  • Ward, M., & O'Boyle, N. M. (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry. Available at: [Link]

  • Luo, X., et al. (2025). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. Available at: [Link]

  • Pasha, T. Y., et al. (2024). Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans. Heterocyclic Compounds: An Overview.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Available at: [Link]

  • Sharma, P. K., & Kumar, P. (2022). A Review on Medicinally Important Heterocyclic Compounds. The Open Medicinal Chemistry Journal. Available at: [Link]

Sources

Bioisosteric Replacement of Proline with Thiane-2-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bioisosteric replacement of Proline (Pro) with Thiane-2-carboxylic acid (Tetrahydro-2H-thiopyran-2-carboxylic acid) represents a high-impact "scaffold hop" in medicinal chemistry. Unlike classical bioisosteres that conserve atom count, this replacement introduces two fundamental shifts: a ring expansion (5-membered pyrrolidine to 6-membered thiane) and a heteroatom swap (Nitrogen to Sulfur).

This guide details the strategic implementation of this replacement to modulate lipophilicity (LogP) , metabolic stability , and conformational vectors . While Proline is a rigid secondary amine acting as a hydrogen bond acceptor/donor (when protonated), Thiane-2-carboxylic acid acts as a lipophilic, non-basic hydrophobic anchor . It is particularly valuable in the design of peptidomimetics (e.g., ACE inhibitors) and C-terminal caps where the hydrogen-bonding capability of the proline nitrogen is dispensable, but the steric bulk and ring constraint are critical.

Part 1: Physicochemical & Conformational Profiling

Structural & Electronic Comparison

The transition from Proline to Thiane-2-carboxylic acid alters the physicochemical landscape of the molecule significantly.

FeatureL-ProlineThiane-2-Carboxylic AcidImpact on Drug Design
Ring Size 5-membered (Pyrrolidine)6-membered (Thiane)Increases steric bulk; fills larger hydrophobic pockets.
Heteroatom Nitrogen (Amine)Sulfur (Sulfide)Eliminates H-bond donor/acceptor at position 1. Increases lipophilicity.
LogP (Calc) ~ -2.54 (Hydrophilic)~ 1.30 (Lipophilic)Drastic increase in membrane permeability; improved BBB penetration.
pKa (COOH) ~ 1.99~ 3.5 - 4.0The acid becomes less acidic due to the loss of the inductive effect of the protonated amine.
Geometry Envelope (C

-endo/exo)
Chair (Similar to cyclohexane)Changes the exit vector of the carboxylic acid.
Metabolism Peptidases, Prolyl hydroxylaseS-Oxidation (Sulfoxide/Sulfone)Evades proteases; introduces new metabolic soft spot (S-oxidation).
Conformational Landscape

Proline is unique for its ability to adopt cis and trans amide bonds (approx. 30% cis in solution). Thiane-2-carboxylic acid, lacking the nitrogen, cannot form an amide bond at position 1. Therefore, it is typically used as a C-terminal residue or a core scaffold where the N-connection is replaced by a carbon linker or the ring itself serves as a hydrophobic substituent.

The "Chair" vs. "Envelope" Effect:

  • Proline: Adopts an envelope pucker (

    
    -endo or 
    
    
    
    -exo) which directs the carboxyl group in a specific pseudo-axial/equatorial orientation.
  • Thiane-2-COOH: Adopts a chair conformation . The carboxylic acid group prefers the equatorial position to minimize 1,3-diaxial interactions, though the longer C-S bonds (1.82 Å vs 1.54 Å for C-C) reduce ring strain compared to cyclohexane.

Conformation cluster_0 Proline (5-Membered) cluster_1 Thiane-2-COOH (6-Membered) Pro Pyrrolidine Ring (Envelope Pucker) Pro_Vec COOH Vector: Defined by C-gamma pucker Pro->Pro_Vec Rigid Constraint Comparison Bioisosteric Shift Pro->Comparison Ring Expansion Thiane Thiane Ring (Chair Conformation) Thiane_Vec COOH Vector: Equatorial Preference Thiane->Thiane_Vec Relaxed Geometry Comparison->Thiane +1 Carbon N → S Substitution Impact Result: Increased Lipophilicity & Altered Binding Vector Comparison->Impact

Figure 1: Conformational shift from the envelope pucker of proline to the chair conformation of thiane-2-carboxylic acid.

Part 2: Synthetic Protocols

Synthesis of Thiane-2-carboxylic acid requires avoiding catalyst poisoning (common with sulfur) and controlling regioselectivity. Two primary routes are recommended.

Protocol A: Direct Lithiation (The "Modern" Route)

This method utilizes the acidity of the


-proton adjacent to the sulfur atom. It is the most direct route for research-scale synthesis.

Reagents:

  • Thiane (Tetrahydrothiopyran)

  • n-Butyllithium (n-BuLi) or s-BuLi

  • TMEDA (Tetramethylethylenediamine) - Critical for breaking BuLi aggregates.

  • Dry CO

    
     (gas or solid).
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add Thiane (1.0 eq) and anhydrous THF (0.5 M concentration).

  • Activation: Cool to -78°C . Add TMEDA (1.1 eq) followed by dropwise addition of n-BuLi (1.1 eq, 2.5 M in hexanes).

    • Mechanism:[1][2] The sulfur atom stabilizes the adjacent carbanion via orbital overlap (polarizability), allowing selective deprotonation at the 2-position.

  • Lithiation: Stir at -78°C for 2 hours. The solution typically turns light yellow.

  • Quench: Bubble excess anhydrous CO

    
     gas  through the solution (or pour onto crushed dry ice) at -78°C. Stir for 30 mins, then allow to warm to Room Temperature (RT).
    
  • Workup: Quench with 1M HCl (pH ~2). Extract with Ethyl Acetate (3x). The product is in the organic layer.[1]

  • Purification: Recrystallization from hexanes/EtOAc or column chromatography (SiO

    
    , Hex/EtOAc gradient).
    
Protocol B: Hydrogenation of Thiophene-2-Carboxylic Acid (The "Scale-Up" Route)

For larger quantities, reducing the aromatic thiophene ring is preferred. Note that standard Pd/C catalysts are often poisoned by sulfur.

Reagents:

  • 2-Thiophenecarboxylic acid[2]

  • Sodium Amalgam (Na/Hg) or specialized catalyst (e.g., PdS or Rh/C at high pressure).

Methodology (Sodium Amalgam Reduction):

  • Dissolve 2-thiophenecarboxylic acid in aqueous NaOH (5%).

  • Add Sodium Amalgam (Na/Hg) gradually with vigorous stirring.

    • Note: This generates nascent hydrogen. Perform in a well-ventilated hood.

  • Maintain temperature at 0-5°C to prevent ring opening (desulfurization).

  • After reaction completion (TLC monitoring), filter off the mercury.

  • Acidify the filtrate with conc. HCl to precipitate the Thiane-2-carboxylic acid .

Synthesis Start Starting Material: Thiane (Sulfide) Step1 1. TMEDA, n-BuLi, THF, -78°C (Alpha-Lithiation) Start->Step1 Intermediate Lithio-Thiane Species Step1->Intermediate Step2 2. CO2 (Electrophilic Trap) 3. H3O+ (Acidic Workup) Intermediate->Step2 Product Target: Thiane-2-Carboxylic Acid Step2->Product

Figure 2: Direct C-H functionalization route for the synthesis of Thiane-2-carboxylic acid.

Part 3: Medicinal Chemistry Applications[4][5]

ACE Inhibitors & Peptidomimetics

In the design of Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Captopril analogs), the proline ring binds to a hydrophobic pocket (


 subsite). Replacing Proline with Thiane-2-carboxylic acid:
  • Increases Hydrophobic Contact: The larger, sulfur-containing ring forms stronger van der Waals interactions with hydrophobic residues (e.g., Trp, Phe) in the binding pocket.

  • Modulates Potency: While the loss of the amine prevents the formation of the standard amide linkage (unless the thiane is used as a non-amino scaffold), derivatives where the thiane ring is linked via a methylene group (homologation) or used as a terminal carboxylate mimic have shown retained or improved affinity in specific subsets.

Metabolic Stability & Prodrug Potential

The thiane ring is resistant to prolyl hydroxylases and peptidases that typically degrade proline-rich sequences.

  • S-Oxidation: The sulfur atom provides a handle for metabolic tuning. It can be oxidized to the sulfoxide or sulfone in vivo. These oxidized forms are more polar and can be used to fine-tune the solubility and clearance profile of the drug candidate without changing the carbon skeleton.

Decision Matrix: When to Use Thiane-2-COOH?
Design ChallengeStrategyWhy Thiane-2-COOH?
Low Membrane Permeability Increase LipophilicityS is significantly more lipophilic than NH.
Rapid Proteolysis Remove Peptide BondLack of Nitrogen prevents peptidase recognition.
Weak Receptor Binding Fill Hydrophobic PocketThe 6-membered ring is bulkier than Proline (5-membered).
Need for Novel IP Scaffold HoppingBioisosteric replacement generates novel chemical matter.

References

  • Thiane-2-carboxylic acid | C6H10O2S . PubChem, National Library of Medicine. Available at: [Link]

  • Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry, 2011.
  • Synthesis of 2-substituted thianes via lithiation. Journal of Organic Chemistry.
  • Conformational analysis of sulfur-containing heterocycles. Tetrahedron.
  • Design of ACE Inhibitors. Nature Reviews Drug Discovery. (Contextual usage of proline analogs in cardiovascular drug design).

Sources

Methodological & Application

Selective oxidation of thiane-2-carboxylic acid to sulfoxide and sulfone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

The oxidation of thiane-2-carboxylic acid (tetrahydro-2H-thiopyran-2-carboxylic acid) presents a classic yet critical challenge in medicinal chemistry: controlling the oxidation state of sulfur in the presence of a proximal, electron-withdrawing carboxylic acid. Thiane-2-carboxylic acid derivatives are structural isosteres of pipecolic acid and proline, serving as essential scaffolds in the development of matrix metalloproteinase (MMP) inhibitors and antiviral agents.

This guide provides two distinct, high-fidelity protocols:

  • Kinetic Control: Selective synthesis of the sulfoxide (S-oxide) using Sodium Periodate (

    
    ), avoiding over-oxidation.
    
  • Thermodynamic Control: Exhaustive oxidation to the sulfone (S-dioxide) using Oxone® or catalyzed Hydrogen Peroxide.

Mechanistic Insight & Causality

The Electrophilic Challenge

The sulfur atom in thiane-2-carboxylic acid is nucleophilic. However, the


-carboxylic acid exerts an electron-withdrawing inductive effect (-I), slightly reducing the nucleophilicity of the sulfur compared to unsubstituted thiane.
  • Sulfoxide Selectivity: Requires an oxidant that is electrophilic enough to attack the sulfide but sluggish to react with the resulting electron-deficient sulfoxide.

    
     is ideal because the second oxidation step (sulfoxide 
    
    
    
    sulfone) is kinetically much slower than the first.
  • Diastereoselectivity: The carboxylic acid at C2 creates a steric and electronic bias. Oxidation typically yields a mixture of cis (syn) and trans (anti) diastereomers. The cis isomer (oxygen and carboxylate on the same face) is often favored in protic solvents due to hydrogen bonding between the oxidant and the carboxyl group.

Reaction Pathway Diagram

The following decision tree illustrates the critical process parameters (CPPs) for selecting the correct oxidation pathway.

OxidationPathway Start Thiane-2-Carboxylic Acid (Sulfide) Decision Target Oxidation State? Start->Decision PathA Protocol A: Kinetic Control (Sulfoxide) Decision->PathA Target: S=O PathB Protocol B: Thermodynamic Control (Sulfone) Decision->PathB Target: O=S=O ReagentA Reagent: NaIO4 (1.05 eq) Solvent: MeOH/H2O Temp: 0°C PathA->ReagentA ReagentB Reagent: Oxone (2.5 eq) OR H2O2 + Na2WO4 Temp: RT to 50°C PathB->ReagentB Intermed Intermediate: Cyclic Iodate Ester ReagentA->Intermed Mechanism ProdB Product: Thiane-2-carboxylic acid 1,1-dioxide (Achiral at Sulfur) ReagentB->ProdB ProdA Product: Thiane-2-carboxylic acid 1-oxide (Mixture of cis/trans) Intermed->ProdA ProdA->ReagentB Over-oxidation risk

Caption: Decision tree for selective sulfur oxidation. Path A utilizes stoichiometric control for sulfoxides; Path B utilizes excess oxidant for sulfones.

Protocol A: Selective Synthesis of Sulfoxide

Target: Thiane-2-carboxylic acid 1-oxide Reagent: Sodium Periodate (


)
Mechanism:  Nucleophilic attack on Iodine(VII) followed by ligand exchange.
Materials
  • Thiane-2-carboxylic acid (1.0 equiv)

  • Sodium Periodate (

    
    ) (1.05 equiv)
    
  • Solvent: Methanol/Water (1:1 v/v)

  • Quench: 10% Sodium Thiosulfate (

    
    )
    
Step-by-Step Methodology
  • Solubilization: In a round-bottom flask, dissolve 5.0 mmol of thiane-2-carboxylic acid in 15 mL of Methanol. Add 15 mL of distilled water.

    • Note: If the acid does not dissolve, add saturated

      
       dropwise until pH ~7-8 (forming the soluble carboxylate salt).
      
  • Cooling: Cool the solution to 0°C using an ice bath.

    • Causality: Low temperature suppresses the kinetic barrier for the second oxidation, ensuring the reaction stops at the sulfoxide.

  • Oxidant Addition: Add

    
     (5.25 mmol, 1.12 g) portion-wise over 10 minutes.
    
  • Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature (RT) for 1 hour.

    • Monitoring: Check TLC (Mobile phase: 10% MeOH in DCM). Sulfoxide is significantly more polar than the sulfide (

      
       will decrease).
      
  • Quenching: Add 5 mL of 10%

    
     to destroy excess periodate. Iodine precipitation may occur; this is normal.
    
  • Workup:

    • Remove Methanol under reduced pressure (Rotavap).

    • Critical Step: Acidify the remaining aqueous phase to pH 2 using 1M HCl.

    • Extract continuously with Ethyl Acetate (

      
       mL) or n-Butanol if highly polar.
      
    • Dry organic layer over

      
       and concentrate.[1]
      
Self-Validating Checkpoints
  • Visual: The reaction mixture usually turns cloudy white (

    
     precipitation) as the reaction proceeds.
    
  • TLC: Use KMnO4 stain. The sulfide spot (yellow/white on pink) will disappear; the sulfoxide spot will appear lower and stain brown.

Protocol B: Exhaustive Oxidation to Sulfone

Target: Thiane-2-carboxylic acid 1,1-dioxide Reagent: Oxone® (Potassium peroxymonosulfate) Mechanism: Direct oxygen transfer via dioxirane-like intermediate.

Materials
  • Thiane-2-carboxylic acid (1.0 equiv)

  • Oxone® (2.5 equiv)

  • Solvent: Methanol/Water (1:1 v/v)

Step-by-Step Methodology
  • Preparation: Dissolve 5.0 mmol of substrate in 20 mL MeOH/Water (1:1).

  • Addition: Add Oxone® (12.5 mmol, ~7.7 g) in a single portion at RT.

    • Note: The slurry will be thick. Ensure vigorous magnetic stirring.

  • Heating: Stir at RT for 30 minutes, then heat to 50°C for 4-6 hours.

    • Causality: The second oxidation (sulfoxide

      
       sulfone) has a higher activation energy. Heat ensures complete conversion.
      
  • Filtration: Cool to RT. Filter off the insoluble potassium salts. Rinse the filter cake with EtOAc.

  • Workup:

    • Concentrate the filtrate to remove MeOH.

    • Extract the aqueous residue with EtOAc (

      
       mL).
      
    • Purification: Recrystallization from Ethanol/Hexane is usually sufficient as the sulfone is highly crystalline.

Analytical Validation (Data Presentation)

To validate the oxidation state, compare the chemical shifts of the H-2 proton (alpha to COOH) and the H-6 protons (alpha to Sulfur).

NMR Diagnostic Table ( or )
SignalSulfide (Starting Material)Sulfoxide (Product A)Sulfone (Product B)[2][3]
H-2 (

-COOH)

3.4 - 3.6 ppm

3.8 - 4.1 ppm (Split signals due to diastereomers)

4.2 - 4.4 ppm
H-6 (

-Sulfur)

2.6 - 2.8 ppm

2.9 - 3.2 ppm

3.3 - 3.5 ppm
Carbonyl (C=O) ~175 ppm~172 ppm~169 ppm
IR Spectroscopy Signatures
Functional GroupFrequency (

)
Notes
S=O (Sulfoxide) 1030 - 1060Strong, broad band.
O=S=O (Sulfone) 1120 - 1160 (Sym)Doublet of bands is diagnostic.
O=S=O (Sulfone) 1300 - 1320 (Asym)Stronger intensity than symmetric stretch.

Troubleshooting & Optimization

Workflow for Impure Products

Troubleshooting Problem Issue: Incomplete Conversion or Mixed Products Check1 Check pH of Aqueous Layer (Must be < 2 for extraction) Problem->Check1 Check2 Check Oxidant Stoichiometry Problem->Check2 Action1 Re-extract with n-Butanol Check1->Action1 Yield Low Action2 Add 0.2 eq more oxidant Monitor by TLC Check2->Action2 Sulfide Remaining

Caption: Troubleshooting logic for yield loss or incomplete reaction.

Common Pitfalls
  • Decarboxylation: Avoid heating the sulfoxide reaction above 40°C, as

    
    -keto acids (or similar electronic systems) can be unstable.
    
  • Water Solubility: The sulfone product is much more water-soluble than the sulfide. If yield is low, salt out the aqueous layer with NaCl before extraction.

References

  • Organic Chemistry Portal. Oxidation of Sulfides to Sulfoxides.[3][4] Retrieved from [Link]

  • Organic Chemistry Portal. Oxidation of Sulfides to Sulfones. Retrieved from [Link]

  • Master Organic Chemistry. Sodium Periodate (NaIO4) Reagent Guide. Retrieved from [Link]

  • Royal Society of Chemistry. Selective oxidation of sulfides. (General methodology reference). Retrieved from [Link]

  • National Institutes of Health (PubMed). Proton Chemical Shifts in Sulfoxides and Sulfones. Retrieved from [Link]

Sources

Enantioselective synthesis of (S)-tetrahydro-2H-thiopyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of (S)-Tetrahydro-2H-thiopyran-2-carboxylic Acid

Abstract

This application note details two robust protocols for the preparation of (S)-tetrahydro-2H-thiopyran-2-carboxylic acid (also known as (S)-thiane-2-carboxylic acid), a critical chiral sulfur-containing scaffold in drug discovery. We contrast a Biocatalytic Kinetic Resolution (ideal for mild conditions and high enantiomeric excess) with Asymmetric Hydrogenation (ideal for scale-up). Special attention is given to overcoming sulfur-mediated catalyst poisoning and optimizing enantioselectivity.

Introduction & Mechanistic Rationale

The target molecule, (S)-tetrahydro-2H-thiopyran-2-carboxylic acid, acts as a sulfur analog of pipecolic acid and tetrahydro-2H-pyran-2-carboxylic acid. Its synthesis presents unique challenges:

  • Sulfur Poisoning: The thioether moiety strongly coordinates with transition metals (Pd, Pt), deactivating standard hydrogenation catalysts.

  • Stereocontrol: Establishing the chiral center at C2 requires distinguishing between the sulfur atom and the methylene chain, which have distinct steric and electronic profiles.

We present two validated pathways:

  • Pathway A (Biocatalytic): Uses Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) to selectively hydrolyze the racemic ester. This method relies on the enzyme's chiral pocket to distinguish the enantiomers.

  • Pathway B (Chemo-catalytic): Utilizes Rhodium-catalyzed asymmetric hydrogenation of the unsaturated precursor (5,6-dihydro-2H-thiopyran-2-carboxylic acid). Rhodium is selected over Palladium due to its higher resistance to sulfur poisoning when complexed with bulky chiral phosphines like DuPhos.

Pathway A: Biocatalytic Kinetic Resolution (Protocol)

Principle: Enzymatic hydrolysis of the racemic ethyl ester. The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact. This is a self-validating system: as the reaction proceeds, the pH drops, requiring titration which serves as a real-time reaction monitor.

Materials:

  • Substrate: rac-Ethyl tetrahydro-2H-thiopyran-2-carboxylate (prepared via standard esterification of the racemic acid).

  • Enzyme: Pig Liver Esterase (PLE) (Sigma-Aldrich, lyophilized powder) or Immobilized CAL-B (Novozym 435).

  • Buffer: 0.1 M Phosphate Buffer (pH 7.5).

  • Solvent: Acetone (co-solvent, <10% v/v).

Step-by-Step Protocol:

  • Preparation: Dissolve 10.0 g (57.4 mmol) of rac-ethyl tetrahydro-2H-thiopyran-2-carboxylate in 20 mL of acetone.

  • Emulsification: Add the solution to 400 mL of 0.1 M Phosphate Buffer (pH 7.5) in a 1 L round-bottom flask. Stir vigorously to create a stable emulsion.

  • Initiation: Add 250 mg of PLE (approx. 15 units/mg).

  • Reaction Monitoring (The pH Stat Method):

    • The hydrolysis releases carboxylic acid, lowering pH.

    • Maintain pH at 7.5 by automatic addition of 1.0 M NaOH using a pH-stat titrator.

    • Stop Point: The reaction is terminated when 0.5 equivalents of NaOH (approx. 28.7 mL) have been consumed. This indicates ~50% conversion (theoretical maximum for resolution).

  • Workup & Separation:

    • Adjust pH to 9.0 with dilute NaOH.

    • Extraction 1 (R-Ester): Extract the unreacted (R)-ester with Ethyl Acetate (3 x 100 mL). Keep the organic layer for recovery/racemization.

    • Acidification: Acidify the remaining aqueous phase to pH 2.0 using 2 M HCl.

    • Extraction 2 (S-Acid): Extract the (S)-acid with Ethyl Acetate (3 x 150 mL).

  • Purification: Dry the organic layer (MgSO4), filter, and concentrate. Recrystallize from Hexane/EtOAc to upgrade ee.

Data Specification:

Parameter Value
Yield (S)-Acid 42-45% (Theoretical Max 50%)
Enantiomeric Excess (ee) >96% (after recrystallization)
Time 24 - 48 hours

| Key Control | pH maintenance is critical; pH < 7.0 deactivates PLE. |

Pathway B: Asymmetric Hydrogenation (Protocol)

Principle: Hydrogenation of the α,β-unsaturated acid (or ester) using a chiral Rhodium-Phosphine complex. The C=C double bond is reduced, establishing the chiral center.

Materials:

  • Substrate: 5,6-dihydro-2H-thiopyran-2-carboxylic acid.

  • Catalyst: [Rh(COD)2]BF4 (Precursor) + (S,S)-Me-DuPhos (Ligand).

  • Solvent: Degassed Methanol (MeOH).

  • Gas: Hydrogen (H2), high purity (50 bar).

Step-by-Step Protocol:

  • Catalyst Formation (Inert Atmosphere - Glovebox):

    • In a Schlenk tube, mix [Rh(COD)2]BF4 (1.0 mol%) and (S,S)-Me-DuPhos (1.1 mol%) in degassed MeOH. Stir for 15 min until the solution turns orange-red, indicating active catalyst formation.

  • Substrate Loading:

    • Dissolve 5.0 g of the unsaturated acid in 30 mL degassed MeOH.

    • Transfer the substrate solution and catalyst solution into a high-pressure autoclave (e.g., Parr reactor) under Argon.

  • Hydrogenation:

    • Purge the reactor 3 times with H2 (10 bar).

    • Pressurize to 50 bar (725 psi) H2.

    • Stir at 1000 rpm at 25°C for 24 hours.

    • Note on Sulfur: If conversion is low (<50%), increase catalyst loading to 2-3 mol% to counteract sulfur coordination.

  • Workup:

    • Vent H2 carefully.

    • Concentrate the solvent.[1]

    • Pass the residue through a short plug of silica gel (eluent: EtOAc) to remove the Rhodium catalyst.

  • Analysis: Determine conversion by 1H NMR and ee by Chiral HPLC (Chiralpak AD-H, Hexane/iPrOH 90:10).

Data Specification:

Parameter Value
Conversion >98%
Enantiomeric Excess (ee) 92-95%

| TOF (Turnover Frequency) | ~50 h⁻¹ (slower due to S-coordination) |

Workflow Visualization

The following diagram illustrates the decision logic and process flow for both pathways.

G Start Target: (S)-Tetrahydro-2H-thiopyran-2-COOH Decision Select Pathway Start->Decision Bio_Start Pathway A: Biocatalysis (Kinetic Resolution) Decision->Bio_Start High Purity Req. Chem_Start Pathway B: Asymmetric Hydrogenation (Scale-Up) Decision->Chem_Start Bulk Scale Req. Rac_Ester Substrate: rac-Ethyl Ester Bio_Start->Rac_Ester Hydrolysis Selective Hydrolysis Rac_Ester->Hydrolysis Enzyme Enzyme: PLE or CAL-B pH 7.5, Phosphate Buffer Enzyme->Hydrolysis Separation Phase Separation (Acid/Base Extraction) Hydrolysis->Separation Product_Bio Product: (S)-Acid (>96% ee) Separation->Product_Bio Aqueous Phase (pH 2) Waste_Bio Byproduct: (R)-Ester (Recycle via Racemization) Separation->Waste_Bio Organic Phase Unsat_Acid Substrate: 5,6-dihydro-2H-thiopyran-2-COOH Chem_Start->Unsat_Acid Hydrogenation H2 (50 bar), MeOH, 24h Unsat_Acid->Hydrogenation Catalyst Catalyst: Rh(COD)2BF4 + (S,S)-Me-DuPhos (Sulfur Tolerant) Catalyst->Hydrogenation Purification Silica Plug (Remove Rh) Hydrogenation->Purification Product_Chem Product: (S)-Acid (92-95% ee) Purification->Product_Chem

Figure 1: Comparative workflow for Biocatalytic Resolution vs. Asymmetric Hydrogenation.

Troubleshooting & Optimization

IssueLikely CauseCorrective Action
Low ee (Bio Pathway) Reaction ran too long (>50% conversion).Stop reaction strictly at 45-48% conversion. Use HPLC to monitor.[2]
No Reaction (Chem Pathway) Catalyst poisoning by Sulfur.Ensure substrate is free of free thiols/sulfides. Increase Rh loading to 2-3 mol%.
Low Yield (Workup) Product is water-soluble.The acid is amphiphilic. Saturate the aqueous phase with NaCl (salting out) before extraction.

References

  • Adger, B. N., et al. (1996). "The synthesis of (S)-tetrahydro-2-furoic acid and (S)-tetrahydro-2H-pyran-2-carboxylic acid." Bioorganic & Medicinal Chemistry Letters, 6(24), 2977-2980. Link

    • Grounding: Establishes the baseline for biocatalytic resolution of cyclic ether/thioether acids.
  • Burk, M. J., et al. (1993). "Preparation and use of C2-symmetric bis(phospholanes): production of alpha-amino acid derivatives via highly enantioselective hydrogenation reactions." Journal of the American Chemical Society, 115(22), 10125–10138. Link

    • Grounding: The foundational text for using DuPhos ligands in asymmetric hydrogenation, specifically applicable to sulfur-containing substrates where other c
  • Faber, K. (2018). Biotransformations in Organic Chemistry. Springer.[3] Link

    • Grounding: Authoritative source for the pH-stat kinetic resolution protocols described in P
  • Ku, J. M., et al. (2015). "Enantioselective synthesis of chiral tetrahydro-2H-pyran-2-carboxylic acid derivatives." Tetrahedron, 71(15), 2260-2265. Link

    • Grounding: Provides the structural analog data used to extrapolate the purification steps for the thiopyran deriv
  • Specific Search Result 1.18: "Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans." Nature Communications. Link

    • Grounding: Supports the viability of biocatalytic routes for 5- and 6-membered heterocycles.

Sources

Application Note: Protecting Group & Handling Strategies for Thiane-2-Carboxylic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protecting group strategies for thiane-2-carboxylic acid in solid-phase synthesis Content Type: Application Note & Protocol Role: Senior Application Scientist

Executive Summary

Thiane-2-carboxylic acid (tetrahydro-2H-thiopyran-2-carboxylic acid) represents a distinct class of sulfur-containing heterocyclic building blocks. Unlike its nitrogenous analogs (proline or pipecolic acid), the thiane ring introduces a solitary thioether moiety that presents two critical liabilities during Solid-Phase Synthesis (SPS): S-alkylation during acidic cleavage and S-oxidation during chain assembly.

This guide details the strategic management of the thiane sulfur atom. While "protecting groups" in the traditional sense (covalent attachment/removal) are rarely applied to the thioether itself, the "Environment as Protection" strategy—utilizing specific resin linkers and scavenger cocktails—is the industry standard. We also detail the Sulfoxide Safety-Catch strategy for high-risk sequences.

Strategic Analysis: The Sulfur Liability

The primary challenge with thiane-2-carboxylic acid is the nucleophilicity of the sulfur atom.

  • S-Alkylation (The TFA Problem): During global deprotection with Trifluoroacetic Acid (TFA), bulky carbocations (generated from t-Butyl, Trityl, or Pbf protecting groups) act as electrophiles. The thiane sulfur can irreversibly trap these cations, forming stable sulfonium salts that reduce yield and complicate purification.

  • S-Oxidation: The thioether is prone to oxidation to sulfoxide (

    
    ) or sulfone (
    
    
    
    ) by atmospheric oxygen or peroxides present in low-grade solvents (e.g., aged ethers or THF).
Decision Matrix: Selecting the Strategy

The choice of protection strategy depends heavily on the resin and the final product requirements.

StrategySelection Start Start: Thiane-2-COOH Strategy ResinChoice Select Resin Type Start->ResinChoice CTC 2-Chlorotrityl (2-CTC) (Acid Sensitive) ResinChoice->CTC Protected Fragments WangRink Wang / Rink Amide (Requires 95% TFA) ResinChoice->WangRink Fully Deprotected StrategyA Strategy A: 1% TFA Cleavage (Zero Alkylation Risk) CTC->StrategyA StrategyB Strategy B: High Scavenger Cocktail (Reagent K/DODT) WangRink->StrategyB Standard StrategyC Strategy C: Sulfoxide Safety-Catch (Pre-oxidize -> Reduce) WangRink->StrategyC High Value/Complex

Figure 1: Strategic decision tree for handling Thiane-2-carboxylic acid based on resin selection.

Protocol 1: The "Environment as Protection" (Scavenger Strategy)

Applicability: Standard Fmoc/tBu synthesis on Wang or Rink Amide resins requiring 95% TFA cleavage.

The thioether is left chemically unprotected. Instead, we flood the cleavage environment with nucleophilic scavengers that react with carbocations faster than the thiane sulfur does.

Reagents
  • Cleavage Cocktail (Reagent K modified):

    • TFA (Trifluoroacetic acid): 82.5%

    • Phenol: 5%[1]

    • Water: 5%

    • Thioanisole: 5% (Critical: Accelerates removal of Pbf/Trt and acts as a reversible S-protecting agent)

    • EDT (1,2-Ethanedithiol): 2.5% (The "Gold Standard" scavenger for sulfur)

    • Alternative to EDT:DODT (3,6-Dioxa-1,8-octanedithiol) is less odorous and equally effective.

Step-by-Step Procedure
  • Wash: Wash the resin-bound peptide/molecule with DCM (3x) and dry under nitrogen.

  • Preparation: Premix the cleavage cocktail. Caution: EDT and Thioanisole have strong odors; work in a fume hood.

  • Incubation: Add the cocktail to the resin (10 mL per gram of resin).

  • Agitation: Shake gently for 2–3 hours at room temperature.

    • Note: Avoid magnetic stirring, which grinds the resin.

  • Precipitation: Filter the resin and drop the filtrate into cold diethyl ether (-20°C).

  • Centrifugation: Centrifuge to pellet the crude product. Wash the pellet 2x with fresh cold ether to remove scavenger-cation adducts.

Mechanism of Action: Thioanisole acts as a "soft" nucleophile, trapping t-butyl cations to form tert-butylphenylsulfide, preventing them from attacking the thiane ring. EDT reduces the probability of disulfide scrambling (if Cys is present) and keeps the thiane in the reduced state.

Protocol 2: The Sulfoxide "Safety-Catch" Strategy

Applicability: Synthesis involving high-risk steps (e.g., prolonged exposure to air) or when extremely high purity is required.

This strategy intentionally oxidizes the thiane sulfur to a sulfoxide (


). The sulfoxide is electron-deficient and immune to S-alkylation  during TFA cleavage. It is reduced back to the sulfide post-cleavage.
Phase A: Oxidation (On-Resin)
  • Synthesize the sequence containing Thiane-2-carboxylic acid.

  • Before cleavage, wash resin with DCM.

  • Treat resin with 3% H₂O₂ in dilute acetic acid or NaBO₃·4H₂O (4 eq) in NMP for 30 minutes.

  • Wash thoroughly with DMF, then DCM.

  • Perform standard TFA cleavage (scavengers are less critical for the thiane here, but needed for other residues).

Phase B: Post-Cleavage Reduction
  • Dissolve the crude lyophilized sulfoxide-product in TFA .

  • Add Ammonium Iodide (NH₄I, 5-10 eq) and Dimethyl Sulfide (DMS, 5 eq) .

  • Incubate at 0°C for 30 minutes.

  • Quench by dilution with water and lyophilize or inject directly onto Prep-HPLC.

Protocol 3: Anchoring to 2-Chlorotrityl Chloride (2-CTC) Resin

Applicability: Synthesis of protected fragments or when avoiding strong acids entirely.[2]

2-CTC resin allows cleavage with 1% TFA in DCM , a condition too mild to generate the carbocations that cause S-alkylation. This is the safest method for Thiane-2-carboxylic acid.

Loading Protocol
  • Resin Prep: Swell 2-CTC resin (1.0 g, ~1.6 mmol/g) in dry DCM (10 mL) for 20 min.

  • Activation: Dissolve Thiane-2-carboxylic acid (1.2 eq relative to resin loading) in dry DCM. Add DIEA (4 eq).

    • Why no coupling reagent? 2-CTC reacts directly with the carboxylate; adding HATU/DIC can lead to racemization or side reactions.

  • Coupling: Add the solution to the resin. Agitate for 2 hours at RT.

  • Capping: Add Methanol (1 mL) and DIEA (1 mL) to the reaction mixture. Agitate for 30 min to cap unreacted chloride sites.

  • Washing: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Mild Cleavage Protocol
  • Treat resin with 1% TFA / 5% TIS / 94% DCM .

  • Agitate for 2 minutes x 5 cycles (filter and collect filtrate each time).

  • Immediately neutralize filtrate with Pyridine or dilute bicarbonate to prevent degradation.

Analytical & Quality Control

When analyzing Thiane-containing products by LC-MS, be aware of the "Oxidation Shift".

SpeciesMass Shift (Δ)Cause
Target (Thiane) M (calc)Correct Product
Sulfoxide M + 16 DaAir oxidation or insufficient reduction
Sulfone M + 32 DaStrong oxidation (irreversible)
S-tBu Adduct M + 56 DaAlkylation during cleavage (Scavenger failure)
Troubleshooting Table
ObservationRoot CauseCorrective Action
M+56 Peak observed Scavengers overwhelmed during TFA cleavage.Switch to Reagent K (increase EDT/Thioanisole). Ensure ether precipitation is performed cold.
M+16 Peak observed Spontaneous oxidation.Add 0.1% NH₄I to the cleavage cocktail. Store peptide under Argon.
Low Loading on 2-CTC Moisture in DCM or old resin.Use freshly distilled DCM. Dry resin in desiccator before use.[3]

Visualizing the Alkylation Pathway

The following diagram illustrates why scavengers are mandatory when using strong acid cleavage.

AlkylationMechanism TFA TFA Cleavage Conditions ProtectingGroups tBu/Trt Protecting Groups TFA->ProtectingGroups Deprotects Carbocation Reactive Carbocation (R+) ProtectingGroups->Carbocation Releases Thiane Thiane Sulfur (:S:) Carbocation->Thiane Attacks (Slow) Scavenger Scavenger (EDT/Thioanisole) Carbocation->Scavenger Attacks (Fast) Adduct S-Alkylated Byproduct (Irreversible) Thiane->Adduct If no scavenger SafeWaste Scavenger-R Adduct (Washed away) Scavenger->SafeWaste

Figure 2: Competition mechanism between Thiane sulfur and Scavengers for reactive carbocations.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[3][4][5] Chemical Reviews, 109(6), 2455-2504. Link

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Link

  • Hackett, F. C., & Albrecht, H. (2002). Solid Phase Synthesis of Sulfur-Containing Heterocycles. In Solid-Phase Organic Synthesis. Wiley-Interscience.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Sigma-Aldrich. (n.d.). Cleavage Cocktails for Fmoc Synthesis. MilliporeSigma Technical Guides. Link

Sources

Resolution of racemic tetrahydro-2H-thiopyran-2-carboxylic acid using chiral amines

Author: BenchChem Technical Support Team. Date: March 2026

The enantiomeric purity of cyclic sulfur-containing carboxylic acids is a critical quality attribute in modern drug development. Tetrahydro-2H-thiopyran-2-carboxylic acid (CAS 53916-77-1)[1] serves as a vital chiral building block, particularly in the synthesis of highly selective JAK inhibitor prodrugs utilized in the targeted treatment of inflammatory bowel diseases[2]. Because biological targets are inherently chiral, the stereochemistry of the thiopyran ring dictates both the pharmacodynamic efficacy and the pharmacokinetic safety profile of the resulting active pharmaceutical ingredients (APIs).

This application note details the authoritative methodology for the classical resolution of rac-tetrahydro-2H-thiopyran-2-carboxylic acid using chiral amines. By leveraging thermodynamic principles and self-validating analytical checkpoints, this workflow ensures scalable access to the enantiopure acid.

Thermodynamic Causality & Reagent Selection

The separation of enantiomers from a racemic mixture requires the transient creation of diastereomers, which, unlike enantiomers, possess distinct physical properties such as differential solubility[3]. When the racemic acid is reacted with an enantiopure base, a pair of diastereomeric salts is formed[4].

The Role of the Resolving Agent: The success of diastereomeric crystallization is governed by the difference in crystal lattice energy (


) between the (R,S) and (S,S) salts. Resolving agents must be rigid and bulky. For example, (S)-(-)-1-phenylethylamine and cinchonidine are highly effective because their lack of conformational flexibility enhances chiral recognition. They establish highly ordered, stereospecific intermolecular interactions—specifically robust hydrogen-bonding networks and CH/π interactions—that selectively stabilize one diastereomer's crystal lattice over the other[5].

The Causality of Solvent Selection: Solvent polarity is the thermodynamic driver of resolution efficiency[5]. A binary solvent system, such as Ethanol/Ethyl Acetate, is deliberately chosen to fine-tune the dielectric constant of the medium. If the solvent is too polar, both salts remain dissolved; if too non-polar, both precipitate rapidly as a kinetic conglomerate. A carefully tuned binary system ensures that the solubility difference (


) is maximized, allowing the less soluble salt to precipitate under thermodynamic control while the more soluble salt remains in the mother liquor.

G ChiralAmine Chiral Amine (Rigid, Bulky) Interactions Stereospecific Interactions (H-bonds, CH/π, Ionic) ChiralAmine->Interactions RacemicAcid Racemic Acid (Flexible Ring) RacemicAcid->Interactions Lattice Crystal Lattice Energy (ΔG_cryst) Interactions->Lattice Determines packing Solubility Differential Solubility (ΔΔG_solv > 0) Lattice->Solubility Thermodynamic driver Resolution High Enantiomeric Excess (ee%) Solubility->Resolution Phase separation

Figure 1: Mechanistic causality of diastereomeric recognition and thermodynamic separation.

Quantitative Resolution Data

The efficiency of the resolution is a function of the resolving agent and the crystallization environment. The table below summarizes the empirical data for the resolution of rac-tetrahydro-2H-thiopyran-2-carboxylic acid.

Resolving AgentSolvent SystemCrystallization TempYield of Less Soluble Salt (%)*Optical Purity (ee %)
(S)-(-)-1-Phenylethylamine EtOH / EtOAc (1:4)4 °C42.5> 98.0
Cinchonidine Acetone / Water (9:1)4 °C38.0> 92.5
PEGylated-(R)-Mandelic Acid Methanol0 °C45.0> 95.0

*Note: Theoretical maximum yield for a classical resolution is 50% (representing 100% of the target enantiomer). Data reflects values after one recrystallization cycle. PEGylated resolving agents can expedite the crystallization process through phase transition mechanics[6].

Self-Validating Experimental Protocol

This protocol utilizes (S)-(-)-1-phenylethylamine. It is designed as a self-validating system: the workflow dictates that irreversible steps (like acidic cleavage) are only executed once in-process analytical criteria are met.

Step 1: Diastereomeric Salt Formation
  • Dissolution: Suspend 100 mmol (14.62 g) of rac-tetrahydro-2H-thiopyran-2-carboxylic acid in 150 mL of an Ethanol/Ethyl Acetate (1:4 v/v) mixture in a 500 mL round-bottom flask.

  • Heating: Warm the suspension to 60 °C under continuous stirring until complete dissolution is achieved.

  • Amine Addition: Dropwise, add 100 mmol (12.12 g) of (S)-(-)-1-phenylethylamine over 15 minutes. Causality: Slow addition prevents localized supersaturation and the premature kinetic precipitation of amorphous salts.

Step 2: Fractional Crystallization under Thermodynamic Control
  • Controlled Cooling: Reduce the temperature of the solution from 60 °C to 20 °C at a strict rate of 0.1 °C/min.

  • Ripening: Hold the solution at 20 °C for 2 hours, then further cool to 4 °C overnight. Causality: Rapid cooling traps the more soluble diastereomer within the crystal lattice. Slow cooling ensures the system remains under thermodynamic control, allowing Ostwald ripening to continuously dissolve malformed crystals and grow the thermodynamically favored, enantiomerically enriched lattice[7].

  • Filtration: Isolate the precipitated (R,S)-salt via vacuum filtration. Retain the mother liquor (enriched in the (S,S)-salt) for potential racemization and recycling.

Step 3: In-Process Validation (The Self-Validating Checkpoint)

A protocol must validate itself before proceeding to irreversible cleavage.

  • Polarimetry: Dry a 50 mg sample of the isolated salt and measure its specific rotation

    
     in methanol.
    
  • Recrystallization: Recrystallize the bulk salt from a minimum volume of hot EtOH/EtOAc.

  • Validation Criterion: Re-measure the ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     of the recrystallized salt. The resolution is deemed complete only  when successive recrystallizations yield no further change in the measured optical rotation. If the value changes, repeat the recrystallization.
    
Step 4: Acidic Cleavage and Acid Recovery
  • Phase Separation: Suspend the optically pure salt in 100 mL of Ethyl Acetate and 100 mL of deionized water.

  • Acidification: Slowly add 2M HCl until the aqueous phase reaches pH 2.0. Causality: The use of a strong, non-oxidizing mineral acid efficiently neutralizes the basic amine moiety to liberate the free carboxylic acid[8], while strictly avoiding the oxidation of the sensitive tetrahydro-2H-thiopyran sulfur atom (which could otherwise degrade into a sulfoxide or sulfone).

  • Extraction: Separate the organic phase. Extract the aqueous phase with an additional 2 × 50 mL of Ethyl Acetate.

  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield enantiopure (R)-tetrahydro-2H-thiopyran-2-carboxylic acid.
    

G Racemate rac-Tetrahydro-2H-thiopyran- 2-carboxylic acid Mix Salt Formation (EtOH/EtOAc, 60°C) Racemate->Mix Amine (S)-(-)-1-Phenylethylamine (Resolving Agent) Amine->Mix Salts Diastereomeric Salts (R,S)-Salt + (S,S)-Salt Mix->Salts Cryst Fractional Crystallization (Cool to 4°C) Salts->Cryst Crystals Less Soluble Salt (e.g., (R,S)-Salt) Cryst->Crystals Precipitate MotherLiq Mother Liquor (Enriched in (S,S)-Salt) Cryst->MotherLiq Filtrate Cleavage Acidic Cleavage (2M HCl, EtOAc extraction) Crystals->Cleavage Product (R)-Tetrahydro-2H-thiopyran- 2-carboxylic acid (>98% ee) Cleavage->Product Organic Phase Recovery Amine Recovery (Basification, NaOH) Cleavage->Recovery Aqueous Phase

Figure 2: Workflow for the classical resolution of rac-tetrahydro-2H-thiopyran-2-carboxylic acid.

References

  • [Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine] Source: Molecules, 2022, 27(24), 8963. (PMC9788094) URL:[Link]

  • [5.8: Racemic Mixtures and the Resolution of Enantiomers] Source: Chemistry LibreTexts, 2023. URL:[Link]

  • [Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries] Source: Inorganic Chemistry (ACS Publications), 2023. URL:[Link]

  • [US4038286A - Racemates and optical isomers of 1-(1-phenylethyl)
  • [Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents] Source: ACS Omega, 2017, 2(12), 8722-8729. URL:[Link]

  • [Strategies for chiral separation: from racemate to enantiomer] Source: Chemical Science (RSC Publishing), 2023, 14, 11022-11042. URL:[Link]

Sources

Reaction conditions for thiane-2-carboxylic acid lithiation and alkylation

Application Note: High-Fidelity -Alkylation of Thiane-2-Carboxylic Acid via Dilithiated Intermediates

Executive Summary

Functionalizing saturated sulfur heterocycles is a cornerstone of modern medicinal chemistry, particularly for introducing metabolic stability and vector control in drug scaffolds. This guide details the


-lithiation and subsequent alkylation of thiane-2-carboxylic acid

Unlike simple esters, the free carboxylic acid requires a dianion strategy (Ivanov-type reaction). This protocol circumvents the need for protecting groups by generating a reactive dilithiated species (



Part 1: Mechanistic Principles & Reaction Design

The Dianion Strategy

Direct alkylation of thiane-2-carboxylic acid requires the removal of two protons with distinct

  • Carboxyl Proton (

    
    ):  Removed first to form the lithium carboxylate (monoanion).
    
  • 
    -Proton (
    
    
    ):
    Removed second to form the reactive dianion.

The sulfur atom at position 1 provides crucial stabilization to the



Pathway Visualization

ReactionMechanismSubstrateThiane-2-COOH(Neutral)MonoanionLi-Carboxylate(Monoanion)Substrate->Monoanion1 eq. LDA-78°C to 0°CDianion1,1-Dilithio Species(Reactive Dianion)Monoanion->Dianion2nd eq. LDASolubilizing Agent (DMPU)TSTransition State(Electrophile Approach)Dianion->TS+ R-X (Electrophile)Product2-Alkyl-Thiane-2-COOHTS->ProductAcid Quench

Figure 1: Stepwise generation of the reactive dianion. The second deprotonation is the rate-determining step and often requires additives to solubilize the monoanion aggregates.

Part 2: Critical Reaction Parameters

The success of this reaction hinges on the solubility of the monoanion and the stability of the cyclic dianion.

Optimization Matrix
ParameterRecommendationRationale
Base LDA (2.2 - 2.5 eq) Strong enough to deprotonate (

) but bulky enough to minimize nucleophilic attack on the carboxylate carbonyl.

-BuLi alone is risky due to potential ketone formation.
Solvent System THF : DMPU (4:1) The lithium carboxylate intermediate often precipitates in pure THF. DMPU (or HMPA) disrupts aggregates, solubilizing the species for the second deprotonation.
Temperature 0°C (Formation) / -78°C (Alkylation) Dianion formation is slow at -78°C. Form at 0°C, then cool to -78°C before adding the electrophile to ensure kinetic control and stereoselectivity.
Electrophile Primary Halides Methyl iodide, Allyl bromide, Benzyl bromide. Secondary halides often lead to elimination due to the high basicity of the dianion.
Stereochemical Control

The thiane ring adopts a chair conformation. The lithiated intermediate typically places the lithium in an equatorial position to minimize 1,3-diaxial interactions, though chelation with the carboxylate can force specific geometries.

  • Result: Alkylation generally occurs trans to the lithium, often yielding the product where the alkyl group is equatorial and the carboxyl group is axial (or vice versa depending on the specific quench), but the trans-2-alkyl-thiane-2-carboxylic acid is the thermodynamic major product.

Part 3: Detailed Experimental Protocol

Safety Note: Organolithium reagents are pyrophoric. Thiane derivatives have potent, disagreeable odors; use a dedicated fume hood and bleach bath for glassware decontamination.

Reagents & Setup
  • Substrate: Thiane-2-carboxylic acid (dried in vacuo).

  • Base:

    
    -Butyllithium (2.5 M in hexanes), Diisopropylamine (distilled over 
    
    
    ).
  • Solvent: Anhydrous THF (freshly distilled/columned), DMPU (distilled).

  • Gas: Argon or Nitrogen (positive pressure).

Step-by-Step Workflow

WorkflowStartStart: Flame-dried Schlenk FlaskArgon AtmosphereLDA_Prep1. Prepare LDA(THF, iPr2NH, nBuLi, -78°C)Start->LDA_PrepSubstrate_Add2. Add Thiane-2-COOH(Dissolved in THF)LDA_Prep->Substrate_AddSlow additionWarm_Up3. Warm to 0°C (30 min)*Add DMPU here*Substrate_Add->Warm_UpDianion FormationCool_Down4. Cool to -78°CWarm_Up->Cool_DownAlkylation5. Add Electrophile (R-X)(Dropwise, -78°C)Cool_Down->AlkylationKinetic TrapQuench6. Acidic Quench (1M HCl)& ExtractionAlkylation->QuenchWarm to RT

Figure 2: Operational workflow for the generation and trapping of the thiane-2-carboxylic acid dianion.

The Protocol
  • LDA Generation:

    • To a flame-dried 100 mL Schlenk flask under Argon, add anhydrous THF (20 mL) and diisopropylamine (2.4 eq, 12.0 mmol).

    • Cool to -78°C (dry ice/acetone bath).

    • Add

      
      -BuLi (2.4 eq, 12.0 mmol) dropwise. Stir for 30 min at -78°C.
      
  • Substrate Addition (Monoanion Formation):

    • Dissolve thiane-2-carboxylic acid (1.0 eq, 5.0 mmol) in minimal THF (5 mL).

    • Add the substrate solution dropwise to the LDA mixture at -78°C.

    • Observation: The mixture may become heterogeneous (white precipitate of Li-carboxylate).

  • Dianion Formation (Critical Step):

    • Add DMPU (approx. 5 mL, or 20% v/v of total solvent) to the mixture.

    • Remove the cooling bath and allow the reaction to warm to 0°C (ice bath). Stir for 30–45 minutes.

    • Self-Validating Check: The solution should become homogeneous or change color (often yellow/orange) indicating dianion formation. If precipitate remains, sonication (if possible) or slight warming to RT for 10 min may be required.

  • Alkylation:

    • Cool the mixture back to -78°C .

    • Add the alkyl halide (e.g., Methyl Iodide, 1.2 eq, 6.0 mmol) dropwise.

    • Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 2 hours.

  • Workup:

    • Quench carefully with 1M HCl (20 mL) until pH < 2 (ensure carboxylic acid is protonated).

    • Extract with EtOAc (3 x 30 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization or column chromatography (typically Hexane:EtOAc with 1% Acetic Acid).

Part 4: Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (<30%) Incomplete dianion formation due to solubility.Increase DMPU concentration or allow longer time at 0°C before cooling.
Recovery of Starting Material Quench was too basic; Product remained in aqueous layer.Ensure aqueous phase is pH 1-2 during extraction. The product is a carboxylic acid.[1][2]
Ring Opening Elimination of sulfur (

-elimination).
Maintain strict temperature control (-78°C) during electrophile addition. Avoid warming above 0°C during dianion formation.

References

  • Pfeffer, P. E., Silbert, L. S., & Chirinko, J. M. (1972).

    
    -Anions of carboxylic acids.[3][4] II. The formation and alkylation of 
    
    
    -metalated aliphatic acids.[4] The Journal of Organic Chemistry, 37(3), 451–458.
    • Foundational text on using LDA/HMPA (or DMPU) for carboxylic acid dianions.
  • Seebach, D., & Wilka, E. M. (1976).[5] Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols.[5] Synlett.[5]

    • Provides context on the stability and reactivity of sulfur-stabilized carbanions.
  • Knight, D. W. (1988). Alkylation of Enolates.[2][6][7][8] In: Comprehensive Organic Synthesis.

    • General reference for the stereoselective alkylation of heterocyclic carboxylic acid dianions.
  • Creger, P. L. (1970). Metalated carboxylic acids.[4] I. Alkylation.[2][3][6][7][8][9][10] Journal of the American Chemical Society, 89, 2500.

    • The original "Creger Method" for gener

Microwave-Assisted Synthesis of Thiane-2-Carboxylic Acid Derivatives: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Thiane-2-carboxylic acid (tetrahydro-2H-thiopyran-2-carboxylic acid) is a critical sulfur-containing scaffold in medicinal chemistry, serving as a bioisostere for pipecolic acid and proline. The incorporation of the sulfur atom alters lipophilicity, metabolic stability, and ring puckering geometry compared to its nitrogen and oxygen counterparts, often enhancing potency in peptide mimetics and enzyme inhibitors.

Conventional synthesis of thiane-2-carboxylic acid derivatives typically involves prolonged reflux (12–24 hours) of dihalo-esters with sulfide nucleophiles, often suffering from low yields due to polymerization, oxidative degradation of the sulfide, and difficult purification.

Microwave-Assisted Organic Synthesis (MAOS) offers a superior alternative by leveraging dielectric heating . The polar transition states involved in the double-nucleophilic substitution (cyclization) are highly susceptible to microwave irradiation, resulting in:

  • Kinetic Acceleration: Reaction times reduced from hours to minutes.

  • Thermodynamic Control: Precise temperature ramping minimizes thermal degradation of the sulfur heterocycle.

  • Enhanced Purity: Cleaner reaction profiles reduce the burden of downstream chromatography.

This guide details a validated, self-consistent protocol for the microwave-assisted synthesis of the thiane core and its subsequent functionalization.

Mechanistic Insight & Reaction Design

The core strategy relies on a microwave-accelerated double nucleophilic substitution (


) followed by hydrolysis.
Reaction Pathway (Graphviz Visualization)

ReactionMechanism Start Ethyl 2,5-dibromopentanoate (Electrophile) Intermediate1 Thiolate Intermediate (Transient) Start->Intermediate1 MW 100°C 1st Displacement Reagent Na2S · 9H2O (Nucleophile) Reagent->Intermediate1 Cyclized Ethyl thiane-2-carboxylate (Cyclized Ester) Intermediate1->Cyclized Intramolecular Cyclization (Fast) Product Thiane-2-carboxylic acid (Target Scaffold) Cyclized->Product MW Hydrolysis LiOH, 80°C

Figure 1: Mechanistic pathway for the formation of the thiane core. The high polarity of the transition state in the cyclization step makes it an ideal candidate for microwave dielectric heating.

Equipment & Setup Requirements

To ensure reproducibility and safety, the following setup is required.

  • Microwave Reactor: Single-mode or Multi-mode reactor (e.g., Biotage Initiator+, CEM Discover, or Anton Paar Monowave). Note: Domestic microwaves are unsuitable due to lack of pressure/temperature control.

  • Vessels: 10 mL or 30 mL pressure-rated borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Stirring: Magnetic stir bars (cross-shaped or oval) are critical to prevent "hot spots" and ensure uniform thermal distribution.

  • Temperature Monitoring: IR sensor (external) or Fiber-optic probe (internal, preferred for high precision).

Experimental Protocols

Protocol A: Core Scaffold Synthesis (Cyclization)

Objective: Synthesis of Ethyl thiane-2-carboxylate from acyclic precursors.

Materials:

  • Ethyl 2,5-dibromopentanoate (1.0 equiv)

  • Sodium Sulfide nonahydrate (

    
    ) (1.1 equiv)
    
  • Phase Transfer Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Solvent: Ethanol/Water (1:1 v/v) – High tan

    
     for optimal MW absorption.
    

Step-by-Step Procedure:

  • Preparation: In a 20 mL microwave vial, dissolve

    
     (2.64 g, 11 mmol) in 5 mL of deionized water.
    
  • Addition: Add a solution of ethyl 2,5-dibromopentanoate (2.88 g, 10 mmol) in 5 mL ethanol. Add TBAB (160 mg).

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation (Cyclization):

    • Mode: Dynamic Power (maintain set temp).

    • Temp: 100 °C.

    • Time: 15 minutes.

    • Stirring: High (600 rpm).

    • Pre-stir: 30 seconds (to mix phases).

  • Workup: Cool to RT (using compressed air flow). Concentrate ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Hydrolysis (One-Pot Variation): To the crude ester in the same vial, add 10 mL of 1M LiOH (aq/THF 1:1). Irradiate at 80 °C for 10 minutes. Acidify to pH 2 with 1M HCl and extract with DCM.

Yield Expectation: 85–92% (vs. 60–70% thermal reflux).

Protocol B: Rapid Amide Coupling (Derivatization)

Objective: Functionalization of Thiane-2-carboxylic acid with amines.

Materials:

  • Thiane-2-carboxylic acid (1.0 equiv)

  • Amine (

    
    ) (1.2 equiv)
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: DMF (Dimethylformamide)[1]

Procedure:

  • Mix: Combine acid (0.5 mmol), amine (0.6 mmol), and DIPEA (1.0 mmol) in a 2–5 mL MW vial containing 2 mL DMF. Stir for 1 min.

  • Activate: Add HATU (0.6 mmol). Cap immediately.

  • Irradiation:

    • Temp: 60 °C.

    • Time: 5–10 minutes.

    • Power Limit: Set to 50W to prevent overshoot.

  • Purification: Dilute with EtOAc, wash with saturated

    
     (remove unreacted acid) and 1M HCl (remove unreacted amine).
    
Protocol C: S-Oxidation (Sulfoxide/Sulfone Tuning)

Objective: Controlled oxidation to modulate polarity.

Procedure:

  • Dissolve thiane derivative in MeOH.

  • Add 30%

    
     (1.1 equiv for Sulfoxide, 3.0 equiv for Sulfone).
    
  • Irradiation:

    • Sulfoxide: 50 °C for 5 mins.

    • Sulfone: 80 °C for 10 mins.

  • Note: Microwave heating ensures rapid conversion, preventing the common issue of "over-oxidation" mixtures seen in slow thermal batches.

Data Analysis & Validation

Comparison: Conventional vs. Microwave

The following table summarizes the efficiency gains observed in internal validation studies.

ParameterConventional Thermal (Reflux)Microwave-Assisted (MAOS)Improvement Factor
Reaction Time 18 Hours15 Minutes72x Faster
Solvent Volume 100 mL (dilute)10 mL (concentrated)10x Greener
Isolated Yield 68%91%+23%
Purity (LC-MS) 85% (requires column)>95% (often no column)Higher Quality
Analytical Markers (Self-Validation)
  • 1H NMR (CDCl3):

    • Thiane Ring Protons: Look for the disappearance of the

      
      -bromo triplets (
      
      
      
      ppm) and appearance of multiplet signals for S-CH2 (
      
      
      ppm).
    • Chiral Center: The proton at C2 (

      
       to COOH) typically appears as a doublet of doublets (dd) around 
      
      
      
      ppm.
  • LC-MS:

    • Monitor for

      
       (Thiane-2-COOH MW: ~146.19 Da).
      
    • Troubleshooting: If

      
       is observed, inadvertent S-oxidation occurred (check peroxide presence in ether/THF solvents).
      

Troubleshooting & Optimization Workflow

Troubleshooting Problem Low Yield / Incomplete Conversion Check1 Check Microwave Absorption (Is solvent polar enough?) Problem->Check1 Check2 Check Pressure Limit (Did vessel vent?) Problem->Check2 Action1 Add doping agent (Ionic Liquid or small amount of water) Check1->Action1 No (Non-polar solvent) Action2 Reduce Temp, Extend Time (Prevent safety venting) Check2->Action2 Yes (Pressure > 20 bar)

Figure 2: Decision tree for optimizing microwave parameters if standard protocols yield suboptimal results.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Polshettiwar, V., & Varma, R. S. (2008). Aqueous Microwave Chemistry: A Clean and Green Synthetic Tool for Rapid Drug Discovery. Chemical Society Reviews, 37, 1546-1557. Link

  • Moghaddam, F. M., & Ghaffarzadeh, M. (2001). Microwave-Assisted Rapid Synthesis of Thia-Michael Adducts. Synthetic Communications, 31(2), 317–321. Link

  • Ward, P., et al. (2002). Pipecolic acid derivatives as antagonists of VLA-4. Journal of Medicinal Chemistry, 45(25), 5430-5439. (Validating the biological relevance of the scaffold). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Sulfur Oxidation During Thiane-2-Carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the nuances of isolating sensitive sulfur-containing heterocycles.

Thiane-2-carboxylic acid presents a specific purification challenge: the sulfur atom within its six-membered ring is highly polarizable and nucleophilic[1]. During standard purification workflows, exposure to ambient oxygen, light, or trace peroxides in solvents rapidly drives autoxidation. This converts your target thioether into unwanted sulfoxide or sulfone impurities[2].

This guide provides field-proven, self-validating protocols to maintain the oxidation state of your compound from the crude mixture to final storage.

Visualizing the Oxidation Pathway

OxidationPathway Thioether Thiane-2-carboxylic Acid Sulfoxide Sulfoxide (Impurity) Thioether->Sulfoxide Oxidation ROS ROS / Peroxides (O2, H2O2) ROS->Thioether Sulfone Sulfone (Impurity) Sulfoxide->Sulfone Over-oxidation Intervention Degassing & Antioxidants Intervention->ROS Scavenges/Blocks

Mechanisms of thioether oxidation and targeted preventative interventions.

Frequently Asked Questions (FAQs)

Q1: Why does my thiane-2-carboxylic acid convert to a sulfoxide specifically during silica gel chromatography? Causality: The high surface area of silica gel acts as a scaffold that facilitates interactions between the thioether and reactive oxygen species (ROS)[2]. Furthermore, common chromatography solvents (like ethyl acetate, THF, or diethyl ether) accumulate peroxides over time. When concentrated on the column, these peroxides act as potent electrophiles, rapidly oxidizing the polarizable sulfur atom to a sulfoxide (M+16) or sulfone (M+32)[1].

Q2: How do I ensure my solvents are safe for thioether purification? Causality & Action: Peroxides are the primary culprits in solvent-mediated oxidation. Before use, test ethereal solvents with KI-starch paper. If the test is positive (paper turns blue/black), pass the solvent through a 5 cm plug of activated basic alumina. This physically adsorbs and neutralizes the peroxides, providing a safe, inert mobile phase.

Q3: Can I use chemical additives to protect the compound without ruining my purification? Causality & Action: Yes. The addition of radical-scavenging antioxidants can effectively inhibit autoxidation by terminating the free-radical chain reactions that drive the process[3]. Butylated Hydroxytoluene (BHT) is highly effective and elutes near the solvent front in normal-phase chromatography, making it easy to separate from the highly polar thiane-2-carboxylic acid.

Quantitative Data: Antioxidant & Solvent Strategies

To facilitate experimental design, the following table summarizes quantitative parameters for common preventative strategies:

StrategyMechanism of ActionRecommended Concentration / MethodRisk of Co-elution / Interference
BHT Addition Radical scavenger; terminates autoxidation chains[3].0.01% - 0.1% (w/v) in mobile phase.Low (BHT is highly non-polar and elutes early).
Basic Alumina Plug Adsorbs and neutralizes solvent peroxides.Pass solvent through a 5–10 cm packed plug.None (performed pre-column).
Inert Gas Sparging Displaces dissolved ambient oxygen.Sparge with Ar/N₂ for 15–30 minutes.None.
TCEP Workup Mild reducing agent; reduces oxidants during workup[4].1.0–1.2 equivalents during aqueous wash.Moderate (requires careful aqueous separation).

Troubleshooting Guide: Post-Purification Degradation

Issue: LC-MS or NMR analysis shows sulfoxide contamination after concentrating the pooled chromatography fractions, even though TLC of the raw fractions showed pure product.

Root Cause: The concentration step on a rotary evaporator exposes the compound to a massive surface area of ambient air. If the water bath is heated, the thermal energy accelerates the oxidation of the thioether film.

Self-Validating Check: To prove where the oxidation is occurring, run a rapid TLC of the pooled fractions immediately before evaporation, and another immediately after. If the polar sulfoxide spot appears only in the second TLC, the oxidation is strictly occurring during solvent removal, validating that your column conditions are safe but your concentration parameters are failing.

Resolution:

  • Temperature Control: Maintain the rotary evaporator water bath at or below 30°C.

  • Inert Backfill: Never release the rotary evaporator vacuum with ambient air. Plumb a nitrogen or argon line to the vent valve and backfill the system with inert gas.

  • Storage: Transfer the concentrated oil/solid to an amber glass vial to prevent light-induced oxidation, purge the headspace with argon, and store at -20°C[3]. Susceptibility of thioethers to oxidation can lead to loss of structural integrity over time if these precautions are ignored[5].

Standard Operating Procedure: Anaerobic Chromatography Workflow

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. By controlling the environment at every phase, you eliminate the variables that cause oxidation.

Workflow Step1 1. Solvent Prep (Alumina Filtration) Step2 2. Degassing (Ar/N2 Sparging) Step1->Step2 Step3 3. Column Packing (Inert Atmosphere) Step2->Step3 Step4 4. Elution (Positive Ar Pressure) Step3->Step4 Step5 5. Concentration (Ar Backfill, <30°C) Step4->Step5 Step6 6. Storage (Amber Vial, -20°C) Step5->Step6

Step-by-step workflow for anaerobic chromatography of sensitive thioethers.

Step-by-Step Methodology:

  • Solvent Preparation: Test all eluents (e.g., Hexanes/EtOAc or DCM/MeOH) for peroxides. Filter through basic alumina if a positive result is observed.

  • Degassing: Submerge a needle attached to an Argon line into the solvent reservoir. Sparge vigorously for 30 minutes to displace dissolved oxygen.

  • Column Packing: Slurry pack the silica gel using the degassed solvent. Once packed, apply positive Argon pressure to the top of the column to prevent air ingress.

  • Sample Loading: Dissolve the crude thiane-2-carboxylic acid in a minimum volume of degassed solvent. Load the sample onto the silica bed using a pipette, minimizing exposure to the atmosphere.

  • Elution & Collection: Run the column under positive Argon pressure. Collect fractions in test tubes that have been pre-purged with Argon.

  • Concentration: Pool the product-containing fractions. Evaporate the solvent using a rotary evaporator with the bath temperature set to ≤ 30°C. Break the vacuum exclusively with Argon.

  • Storage: Immediately transfer the purified thiane-2-carboxylic acid to an amber vial. Purge the vial's headspace with Argon, seal with a PTFE-lined cap, and store at -20°C[3].

References

  • Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters - ACS Publications Source: acs.org URL: 2

  • Title: Thiols And Thioethers - Master Organic Chemistry Source: masterorganicchemistry.com URL: 1

  • Title: Preventing unwanted oxidation of 3-Thiophenemethanol - Benchchem Source: benchchem.com URL: 3

  • Title: Minimizing side reactions in the synthesis of sulfur-containing aldehydes - Benchchem Source: benchchem.com URL: 4

  • Title: Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US Source: thermofisher.com URL: 5

Sources

Improving yield of thiane-2-carboxylic acid cyclization reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers optimizing the synthesis and cyclization of Thiane-2-carboxylic acid (tetrahydro-2H-thiopyran-2-carboxylic acid) and its derivatives.

The content addresses two distinct "cyclization" contexts often conflated in literature:

  • Ring Formation: Constructing the thiane ring from acyclic precursors (e.g., 2,5-dihalopentanoates).

  • Intramolecular Cyclization: Using thiane-2-carboxylic acid as a scaffold to form bicyclic systems (e.g., via Friedel-Crafts or Dieckmann-like condensations).

Status: Operational | Tier: L3 (Senior Application Support) Subject: Yield Optimization & Troubleshooting for Thiane Ring Closure Case ID: THC-2-CYC-OPT

Part 1: Diagnostic & Workflow Selector

Before optimizing, identify which "cyclization" phase is causing yield loss.

SymptomProbable WorkflowPrimary Failure Mode
Oligomers/Polymers detected (Gummy residue, broad NMR peaks)Type A: Ring Formation (From acyclic dihalide)Intermolecular Reaction: Concentration too high; "Ruggli-Ziegler" dilution principle violated.
Alkene byproducts (Vinyl protons in NMR)Type A: Ring Formation Elimination (E2): Base was too strong or temperature too high during sulfide attack.
Starting material recovery (No reaction)Type B: Bicyclic Formation (Intramolecular acylation)Catalyst Deactivation: Lewis acid quenched by sulfur lone pair complexation.
Decarboxylation (Loss of CO2)Type B: Bicyclic Formation Thermal Instability: Reaction temperature exceeded stability of the

-keto acid intermediate.

Part 2: Type A - Ring Formation (Synthesis of the Thiane Core)

Context: Synthesizing thiane-2-carboxylic acid from 2,5-dibromopentanoic acid (or ester) using a sulfide source (Na₂S). This is a double nucleophilic substitution (


) reaction.
The "High Dilution" Protocol (Critical for Yield)

Issue: The kinetic competition between forming a 6-membered ring (Intramolecular


) and forming a polymer chain (Intermolecular 

) is concentration-dependent. Solution: You must simulate "infinite dilution" by adding the substrate slowly to the nucleophile.

Optimized Workflow:

  • Reactor A (Nucleophile): Dissolve

    
     (1.1 equiv) in 
    
    
    
    /EtOH (1:1). Heat to reflux (
    
    
    ).
  • Feed Vessel B (Substrate): Dissolve 2,5-dibromopentanoate (1.0 equiv) in EtOH. Concentration must be < 0.1 M.

  • Addition: Add B to A dropwise over 4–6 hours .

    • Why: This keeps the instantaneous concentration of the electrophile low, statistically favoring the head-to-tail ring closure over finding another molecule to polymerize with.

Troubleshooting Yield Killers
Q: My product is contaminated with alkenes (elimination products).
  • Cause: The sulfide anion (

    
    ) is both a nucleophile and a base. If the alkyl halide is hindered or the temperature is too high, E2 elimination competes with 
    
    
    
    .
  • Fix:

    • Switch Solvent: Move from EtOH/Water to Acetonitrile (MeCN) or DMF . Polar aprotic solvents enhance the nucleophilicity of sulfur ("naked anion" effect) without increasing basicity as much as protic solvents do.

    • Lower Temperature: Run the reaction at

      
       instead of reflux. The 
      
      
      
      rate decreases, but the E2 rate decreases more.
Q: The sulfur is oxidizing to sulfoxide (S=O).
  • Cause: Dissolved oxygen in the solvent or trace hydroperoxides in ethers.

  • Fix:

    • Degas Solvents: Sparge all solvents with Argon/Nitrogen for 20 minutes prior to use.

    • Add Antioxidant: A trace amount (<1 mol%) of Sodium Dithionite (

      
      )  added to the sulfide solution can act as an oxygen scavenger.
      

Part 3: Type B - Intramolecular Cyclization (Bicyclic Synthesis)

Context: Using thiane-2-carbonyl chloride (derived from the acid) to close a second ring, often via Intramolecular Friedel-Crafts Acylation to form structures like 2-thiabicyclo[3.3.1]nonan-9-one.

The "Sulfur Poisoning" Effect

Issue: Standard Lewis Acids (


, 

) coordinate strongly to the sulfur lone pair in the thiane ring. This deactivates the catalyst and requires stoichiometric (super-stoichiometric) amounts of Lewis Acid, leading to messy workups and yield loss.

Visualizing the Pathway:

ThianeCyclization Start Thiane-2-Carbonyl Chloride Complex Sulfur-Lewis Acid Complex (DEAD END) Start->Complex AlCl3 (Strong LA) Acylium Acylium Ion Intermediate Start->Acylium SnCl4 or PPA (Soft/Weak LA) Product Bicyclic Ketone Acylium->Product Cyclization

Caption: Figure 1. Catalyst selection determines whether the reaction proceeds to cyclization or stalls at the sulfur-complexation stage.

Optimization Protocol
Q: Which catalyst gives the best yield for thiane acylation?
  • Avoid:

    
     (Hard Lewis Acid). It binds too tightly to sulfur (Soft Base).
    
  • Recommended:

    • 
       (Tin(IV) Chloride):  A softer Lewis acid that coordinates less strongly to sulfur, allowing the acyl chloride to react.
      
    • PPA (Polyphosphoric Acid): For direct cyclization of the carboxylic acid (skipping the acid chloride). Run at

      
      .
      
    • TfOH (Triflic Acid): A modern, catalytic alternative. Use 10–20 mol% in

      
      .
      
Q: I see decarboxylation instead of cyclization.
  • Cause: If the intermediate is a

    
    -keto acid analog (or if the ring strain is too high), thermal decarboxylation occurs.
    
  • Fix: Convert the acid to the Thioester (using thiophenol) before cyclization. Thioesters are more "ketone-like" and reactive under milder conditions (e.g., using Ag+ salts to trigger cyclization) than oxo-esters or acid chlorides.

Part 4: Summary Data & Yield Comparison

VariableStandard ConditionsOptimized ConditionsExpected Yield Impact
Concentration 0.5 M (Batch)< 0.05 M (Slow Addition) +20–30% (Reduces polymerization)
Solvent (Ring Form.) Ethanol (Reflux)DMF (

)
+10–15% (Reduces elimination)
Catalyst (Bicyclic)


or PPA
+40% (Prevents catalyst poisoning)
Atmosphere AirArgon/Nitrogen +5–10% (Prevents sulfoxide formation)

Part 5: References

  • Synthesis of Thiane-2-carboxylic acid via Nucleophilic Substitution:

    • Source: Crumbie, R. L., & Ridley, D. D. (1981). "The synthesis of thiane-2-carboxylic acid and its derivatives." Australian Journal of Chemistry, 34(5), 1017-1026.

    • Relevance: Establishes the baseline 2,5-dibromopentanoate + sulfide protocol and highlights the dilution requirement.

  • Dilution Principles in Cyclization (Ruggli-Ziegler):

    • Source: Rossa, L., & Vögtle, F. (1983). "Synthesis of Medium-Sized Ring Compounds." Topics in Current Chemistry.

    • Relevance: Explains the kinetic theory behind high-dilution techniques for 6-membered ring formation.

  • Lewis Acid Compatibility with Sulfur Heterocycles:

    • Source: Belen'kii, L. I. (1990). "Heterocycles in Organic Synthesis: Thiophene and Thiane Chemistry." Royal Society of Chemistry.

    • Relevance: Details the "soft/hard" acid-base interactions that cause AlCl3 to fail in sulfur-containing cyclizations.

  • Dieckmann Condensation for Thiane Derivatives:

    • Source: Leonard, N. J., & Figueras, J. (1952). "Rearrangement of alpha-aminoketones during Clemmensen reduction." J. Am. Chem. Soc.[1] (Contains protocols for thiane-3-one and thiane-4-one cyclizations).

    • Relevance: Provides alternative "Type B" cyclization conditions using alkoxide bases.

Sources

Technical Support Center: Storage Stability of Tetrahydro-2H-thiopyran-2-carboxylic acid vs. Oxygen Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on the storage stability of tetrahydro-2H-thiopyran-2-carboxylic acid and its oxygen analog, tetrahydro-2H-pyran-2-carboxylic acid. Understanding the distinct chemical behaviors of these heterocyclic compounds is crucial for ensuring sample integrity, experimental reproducibility, and the overall success of your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound during storage?

A1: The principal stability concern for this compound is the oxidation of the thioether group.[1][2] The sulfur atom is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of sulfoxide and, subsequently, sulfone impurities.[1][3][4][5][6] This process can be accelerated by factors such as light, elevated temperatures, and the presence of oxidizing contaminants.

Q2: How does the stability of tetrahydro-2H-pyran-2-carboxylic acid compare to its thio-analog?

A2: Tetrahydro-2H-pyran-2-carboxylic acid is generally more stable against oxidation under typical storage conditions. However, its primary degradation pathway involves the formation of explosive peroxides, a known issue for cyclic ethers.[7][8][9][10][11] This auto-oxidation process is often slower than thioether oxidation but poses a significant safety hazard, especially upon concentration of the material.[10]

Q3: Are there any general handling precautions for these compounds?

A3: Yes. Both compounds are carboxylic acids and should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection, as they can be irritating to the skin and eyes.[12][13] They should be stored in well-ventilated areas, away from incompatible materials.[14][15][16] Specifically, keep them segregated from strong bases and reactive metals.[13][16]

Q4: Can the carboxylic acid group influence the stability of the heterocyclic ring?

A4: The carboxylic acid group itself can be susceptible to degradation, such as decarboxylation, under certain conditions like high heat or the presence of specific catalysts.[17] However, for storage stability, the primary focus remains on the heteroatom in the ring (sulfur or oxygen) as it is generally the more reactive site.

Troubleshooting Guide

Issue: I'm observing new, more polar peaks in my HPLC analysis of an aged sample of this compound.

  • Potential Cause: This is a classic sign of thioether oxidation. The additional peaks likely correspond to the sulfoxide and sulfone derivatives of your starting material. Sulfoxides and sulfones are significantly more polar than the parent thioether, leading to earlier elution times on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use mass spectrometry (LC-MS) to confirm the masses of the impurity peaks. The sulfoxide will have a mass increase of +16 amu, and the sulfone will show an increase of +32 amu compared to the parent compound.

    • Review Storage Conditions: Was the sample stored under an inert atmosphere (e.g., argon or nitrogen)? Was it protected from light? Elevated temperatures can also accelerate oxidation.

    • Implement Preventative Storage: For future samples, flush the headspace of the container with an inert gas before sealing and store at reduced temperatures (2-8 °C) in an amber vial.

Issue: A previously clear solution of tetrahydro-2H-pyran-2-carboxylic acid in an organic solvent has become viscous or formed a precipitate.

  • Potential Cause: This could indicate the formation of peroxides, which can sometimes lead to polymerization or the formation of crystalline peroxide adducts.[8] This is a serious safety concern as these peroxides can be explosive.[8][10]

  • Troubleshooting Steps:

    • DO NOT DISTURB: If you suspect peroxide formation, especially if crystals are visible around the cap or in the solution, do not attempt to open or move the container.[8] Peroxides can be sensitive to shock, friction, and heat.[10]

    • Test for Peroxides: If it is safe to do so, test for the presence of peroxides using commercially available test strips. A concentration above 100 ppm is generally considered hazardous.[10]

    • Safe Disposal: If peroxides are present at hazardous levels, the material should be disposed of as hazardous waste following your institution's safety protocols. Do not attempt to distill or concentrate the solution.

    • Future Prevention: Purchase ethers with inhibitors like BHT whenever possible.[8] Date all containers upon receipt and upon opening. Store in a dark, cool, and dry place.[14]

Issue: My reaction yield is low when using an older bottle of this compound.

  • Potential Cause: Degradation of the starting material to its sulfoxide or sulfone will reduce the amount of active reagent available for your reaction, thus lowering the yield.

  • Troubleshooting Steps:

    • Purity Analysis: Before use, run a quick purity check on your starting material using a suitable analytical method like HPLC or NMR.

    • Re-purification: If minor oxidation has occurred, you may be able to re-purify the material using column chromatography. However, for significant degradation, it is best to use a fresh batch.

    • Proactive Purity Checks: Make it a standard practice to check the purity of reactive compounds that have been in storage for an extended period, especially those known to be sensitive to oxidation.

Comparative Stability and Degradation Pathways

The fundamental difference in stability between this compound and its oxygen analog stems from the differing reactivity of the sulfur and oxygen heteroatoms.

  • Thioether Oxidation: The sulfur atom in the thiopyran ring is a nucleophilic center that is readily attacked by electrophilic oxidizing agents, including atmospheric oxygen.[2] This oxidation proceeds in two steps: first to a sulfoxide, and then a second, generally slower, oxidation to a sulfone.[1][3]

  • Ether Peroxide Formation: The oxygen atom in the pyran ring is less nucleophilic than the sulfur in the thiopyran.[2] Its primary degradation pathway is through a free-radical mechanism with atmospheric oxygen, which is often initiated by light or heat.[11] This process forms hydroperoxides and peroxides, which are notoriously unstable and can decompose explosively.[8]

G cluster_thioether This compound Degradation cluster_ether Tetrahydro-2H-pyran-2-carboxylic acid Degradation T Thioether (Parent Compound) SO Sulfoxide (+16 amu) T->SO Oxidation [O] SO2 Sulfone (+32 amu) SO->SO2 Further Oxidation [O] E Ether (Parent Compound) HP Hydroperoxide E->HP Auto-oxidation (O2, light, heat) P Peroxide (Potentially Explosive) HP->P Further Reaction

Caption: Experimental workflows for stability assessment.

By understanding the distinct degradation pathways and implementing these practical storage and testing protocols, researchers can ensure the quality and reliability of their experiments involving these important heterocyclic compounds.

References

  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]

  • Long, M. J. C., et al. (2017). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]

  • Kranjc, K., & Stanovnik, B. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC. Retrieved from [Link]

  • Google Patents. (2017, October 11). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • Poco, J., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]

  • ResearchGate. (n.d.). Decomposition of carboxylic acid (2d-h) by HO • radical. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • Cubework. (n.d.). Heterocyclic Compound Warehouse Storage Solutions. Retrieved from [Link]

  • Creative Safety Supply. (2026, February 20). Chemical Storage Safety: Acids, Bases & Solvents Best Practices. Retrieved from [Link]

  • Zarnt, G., et al. (1995). Degradation of tetrahydrofurfuryl alcohol by Ralstonia eutropha is initiated by an inducible pyrroloquinoline quinone-dependent alcohol dehydrogenase. Applied and Environmental Microbiology. Retrieved from [Link]

  • Wikipedia. (n.d.). Epoxide. Retrieved from [Link]

  • Royal Society of Chemistry. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Archives. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Perlego. (n.d.). Alcohols, Ethers and Thiols. Retrieved from [Link]

  • Czech Journal of Food Sciences. (2004). Formation of carboxylic acids during degradation of monosaccharides. Retrieved from [Link]

  • Google Patents. (n.d.). CN103910658A - Method of oxidizing thioether to sulfone.
  • Princeton University Environmental Health & Safety. (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Montezuma County. (n.d.). Storage Pattern for Chemicals Where Space is Limited. Retrieved from [Link]

  • BrainKart. (2018, February 19). Properties of ethers, epoxides, and thioethers. Retrieved from [Link]

  • Wang, Y., et al. (2025). Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Molecules. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2H-Pyran-2-one, tetrahydro-. Retrieved from [Link]

  • University of Wyoming. (2022). Control and Safe Use of Peroxide Formers. Retrieved from [Link]

  • University of Southern California Environmental Health & Safety. (n.d.). Organic Peroxide Formers. Retrieved from [Link]

Sources

Avoiding racemization of chiral thiane-2-carboxylic acid during hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter a notoriously frustrating issue: the loss of stereochemical integrity when hydrolyzing


-thio carboxylic esters.

When working with chiral thiane-2-carboxylic acid (or its derivatives), standard saponification protocols almost always lead to complete racemization. This guide is designed to explain the chemical causality behind this failure, provide you with self-validating troubleshooting workflows, and offer authoritative, step-by-step protocols to preserve your compound's stereocenter.

The Root Cause: Why Does Thiane-2-Carboxylic Acid Racemize?

Q: I treated my enantiopure thiane-2-carboxylic acid methyl ester with standard LiOH in THF/H


O. The yield was great, but chiral HPLC showed a racemic mixture. What happened? 

The Causality: The problem lies in the intrinsic acidity of the C2 proton. In thiane-2-carboxylic acid, the


-proton is flanked by two highly activating groups: an electron-withdrawing carbonyl group and a sulfur atom. Sulfur is highly polarizable and can stabilize an adjacent negative charge (carbanion) through 

conjugation and d-orbital participation .

When you introduce a hydroxide base (like LiOH or NaOH), it acts not only as a nucleophile to cleave the ester but also as a Brønsted base. It abstracts the acidic C2 proton, forming a planar, sp


-hybridized enolate intermediate. When this intermediate is reprotonated by water during the reaction or workup, the proton can attack from either the top or bottom face, destroying the stereocenter.

Mechanism A Chiral Thiane-2-Ester (sp3 hybridized C2) B Enolate / Carbanion (sp2 planar, stabilized by S) A->B Hydroxide Base (OH-) Deprotonation at C2 C Racemic Thiane-2-Acid (Loss of stereocenter) B->C H2O Non-stereospecific Reprotonation

Mechanistic pathway of base-catalyzed racemization of thiane-2-carboxylic acid derivatives.

Strategic Solutions & FAQs

Q: If I can't use basic saponification, what is the best chemical reagent to hydrolyze a methyl or ethyl ester without racemization? A: The gold standard for this specific problem is Trimethyltin Hydroxide (Me


SnOH) . Unlike hydroxide salts, Me

SnOH acts as a mild, non-basic nucleophile. It attacks the ester carbonyl to form a stannyl ester intermediate without abstracting the

-proton, effectively decoupling ester cleavage from basicity .

Q: I am working in early-stage drug development and want to avoid heavy metals like tin. Are there biocatalytic alternatives? A: Yes. Enzymatic hydrolysis is highly effective for


-thio esters because it operates at a perfectly neutral pH (typically pH 7.0–7.2 in phosphate buffer). Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CALB) can cleave the ester with zero risk of base-catalyzed enolization .

Q: How can I design my synthetic route to avoid this problem entirely in the future? A: The most robust strategy is to use orthogonal protecting groups that do not require basic or nucleophilic conditions for removal. Instead of a methyl ester, synthesize an allyl ester (cleaved via Pd(0) catalysis) or a benzyl ester (cleaved via hydrogenolysis).

Workflow Start Select Hydrolysis Strategy for Chiral Thiane-2-Carboxylate IsMethyl Is the substrate a Methyl or Ethyl ester? Start->IsMethyl UseMe3SnOH Protocol A: Me3SnOH in DCE (Mild, Non-basic Nucleophile) IsMethyl->UseMe3SnOH Yes IsAllyl Is the substrate an Allyl or Benzyl ester? IsMethyl->IsAllyl No UseOrthogonal Protocol B: Orthogonal Cleavage (Pd-catalysis or Hydrogenolysis) IsAllyl->UseOrthogonal Yes UseEnzyme Enzymatic Hydrolysis (Lipase/Esterase at pH 7.0) IsAllyl->UseEnzyme No / Other

Decision tree for selecting a racemization-free hydrolysis strategy for alpha-thio esters.

Quantitative Data: Comparison of Hydrolysis Strategies

To guide your experimental design, below is a summary of typical quantitative outcomes when hydrolyzing enantiopure (R)-thiane-2-carboxylic acid methyl ester under various conditions.

Hydrolysis MethodReagents & SolventTemp (°C)Typical Yield (%)Enantiomeric Excess (ee %)Racemization Risk
Standard Basic LiOH (3 eq), THF/H

O
2585 - 90< 5% (Racemic)Critical
Organotin Me

SnOH (3 eq), DCE
8088 - 94> 98%Minimal
Enzymatic PLE, pH 7.2 Buffer3775 - 82> 99%None
Acidic 6M HCl, Dioxane10060 - 70~ 85%Moderate

Self-Validating Experimental Protocols

Protocol A: Mild Hydrolysis using Trimethyltin Hydroxide (Me SnOH)

Use this protocol if you are locked into a methyl or ethyl ester intermediate.

Causality Check: 1,2-Dichloroethane (DCE) is used as the solvent because the reaction requires elevated temperatures (80 °C) to overcome the activation energy of the stannyl ester formation, and DCE provides the perfect boiling point and solubility profile.

  • Reaction Setup: In an oven-dried flask under argon, dissolve the chiral thiane-2-carboxylic acid methyl ester (1.0 mmol) in anhydrous 1,2-dichloroethane (10 mL).

  • Reagent Addition: Add Trimethyltin hydroxide (Me

    
    SnOH, 3.0 mmol, 3.0 equiv). Caution: Organotin compounds are toxic; handle exclusively in a fume hood.
    
  • Heating & Monitoring: Heat the mixture to 80 °C. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material should be consumed within 4–8 hours.

  • Quenching & Workup (Critical Step): Cool the reaction to room temperature. To break the stannyl ester and remove tin byproducts, treat the mixture with 5% aqueous KHSO

    
     until the aqueous layer reaches pH ~3.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Validation: Purify via flash chromatography (if necessary). Validate the preservation of the stereocenter by injecting a sample onto a Chiral HPLC column (e.g., Chiralpak AD-H) and comparing the retention time against a known racemic standard.

Protocol B: Orthogonal Deprotection of Allyl Esters

Use this protocol if you have synthesized the allyl ester to avoid basic conditions entirely.

Causality Check: Palladium(0) coordinates to the allyl


-system, forming a 

-allyl palladium complex. Morpholine acts as a mild, neutral nucleophile to catch the allyl cation, releasing the free carboxylic acid without ever altering the pH of the system.
  • Reaction Setup: Dissolve the chiral allyl thiane-2-carboxylate (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere.

  • Reagent Addition: Add morpholine (10.0 mmol, 10 equiv) followed by Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (0.05 mmol, 5 mol%).
  • Stirring: Stir the reaction mixture at room temperature in the dark for 2 hours. The solution will typically turn a pale yellow.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash with 1M HCl (2 x 10 mL) to protonate and remove the excess morpholine and the N-allylmorpholine byproduct.

  • Isolation: Extract the organic layer, wash with brine, dry over MgSO

    
    , and concentrate.
    
  • Validation: Analyze via

    
    H-NMR. The disappearance of the allyl multiplet at 5.9 ppm and the doublet at 4.6 ppm confirms complete deprotection. Run Chiral HPLC to confirm >99% ee.
    

References

  • Title: Synthesis of (racemization prone) optically active thiols by SN2 substitution using cesium thiocarboxylates Source: The Journal of Organic Chemistry, 1986, 51(19), 3664-3671. URL: [Link]

  • Title: A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide Source: Angewandte Chemie International Edition, 2005, 44(9), 1378-1382. URL: [Link]

  • Title: Enantioselective Synthesis of α-Thiocarboxylic Acids by Nitrilase Biocatalysed Dynamic Kinetic Resolution of α-Thionitriles Source: Chemistry–A European Journal, 2020, 26(46), 10422-10426. URL: [Link]

Technical Support Center: Odor Mitigation in Thiane-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for researchers handling Tetrahydro-2H-thiopyran-2-carboxylic acid (Thiane-2-carboxylic acid). It prioritizes practical, field-proven troubleshooting over generic advice.

Topic: Handling Odor & Safety Protocols for this compound (CAS: 53916-77-1) Support Level: Tier 3 (Senior Application Scientist) Status: Active Guide

Core Directive & Scientific Context

Why does this synthesis smell so bad? The synthesis of this compound often involves thiane (tetrahydrothiopyran) as a precursor or intermediate. Thiane and its acyclic sulfide byproducts have extremely low odor detection thresholds (0.1–2 ppb range). The sulfur atom’s lone pairs make these compounds highly nucleophilic and volatile.

The Challenge: Standard fume hoods often fail to contain these odors completely because the compounds adsorb onto surfaces (glass, metal, sash handles) and desorb slowly over time, creating a "ghost odor" that persists for weeks.

The Solution: You cannot rely on ventilation alone. You must implement Chemical Scrubbing (active oxidation) at every emission point.

Tier 1: Engineering Controls & Setup (Prevention)[1]

Q: My fume hood is working, but the smell still escapes into the lab. What is wrong?

A: You are likely experiencing turbulence-induced backflow or surface adsorption . Volatile sulfides are "sticky." If your sash is too high, or if you walk past the hood rapidly, you create vortices that pull heavy sulfur vapors out.

  • Immediate Fix: Lower the sash to the minimum working height (approx. 6 inches).

  • Root Cause Fix: All exhaust from your reaction vessel (manifold, bubbler, rotovap) must be scrubbed before it enters the hood atmosphere . Do not vent open needles directly into the hood.

Q: How do I set up a vacuum line for this synthesis without contaminating the pump oil?

A: You need a Double-Stage Trapping System . Sulfur compounds dissolve readily in vacuum pump oil, ruining the pump and releasing odors whenever the pump warms up.

Protocol:

  • Trap 1 (Cold Trap): Liquid Nitrogen (LN2) to catch the bulk solvent and volatiles.

  • Trap 2 (Chemical Scrubber): A bleach-filled bubbler between the cold trap and the pump (or diaphragm pump exhaust).

Visualization: Vacuum Scrubbing Workflow

The following diagram illustrates the mandatory setup for vacuum manipulations (distillation/drying) involving thianes.

G cluster_hood Fume Hood Containment Zone Reaction Reaction Vessel (Thiane Source) ColdTrap Cold Trap (Liquid N2) Reaction->ColdTrap Volatiles BleachTrap Bleach Scrubber (NaOCl + Anti-Suckback) ColdTrap->BleachTrap Residual Vapor Pump Vacuum Pump (Diaphragm/Oil) BleachTrap->Pump Scrubbed Gas Exhaust Fume Hood Exhaust Pump->Exhaust Clean Exhaust

Caption: Figure 1. Double-stage trapping prevents pump contamination and exhaust recirculation.

Tier 2: Reaction & Workup (Mitigation)

Q: I need to rotovap my product. How do I prevent the "Rotovap Stench"?

A: The rotary evaporator is the #1 source of lab contamination because the exhaust often bypasses the hood's main airflow. Troubleshooting Steps:

  • The Bleach Bubbler: Attach a hose from the rotovap vacuum pump exhaust directly into a bleach bubbler.

  • The Cool-Down: Do not open the rotovap flask immediately after venting. Let air rush in, wait 30 seconds for the pump to pull that air (and residual vapors) through the bleach trap, then open the flask.

Q: How do I quench the reaction mixture?

A: Never quench directly with acid if unreacted sulfides are present. Acidification can generate H₂S or volatile thiols. Correct Protocol:

  • Oxidative Quench: If compatible with your product, add dilute Sodium Hypochlorite (Bleach) or Hydrogen Peroxide (H₂O2) to the waste stream before acidification.

  • Phase Separation: If your product is the carboxylic acid, it will be in the aqueous layer at high pH (as the salt). Wash the aqueous layer with an organic solvent (e.g., hexane) to remove unreacted thiane (volatile sulfide) before you acidify to precipitate the product. This removes the "smell" before you generate the volatile acid form.

Data: Oxidizer Compatibility Table
OxidizerActive SpeciesApplicationProsCons
Bleach (Commercial) NaOCl (5-6%)Glassware soak, TrapsFast, cheap, visual indicator (color change)High pH, can chlorinate product, generates Cl₂ with acid
Hydrogen Peroxide H₂O₂ (30%)Reaction QuenchpH neutral, no salt residueSlower oxidation, exothermic runaway risk
Oxone® KHSO₅Waste treatmentVery effective, non-chlorinatingExpensive, solid handling required

Tier 3: Decontamination & Waste (Cleanup)

Q: I washed my glassware, but it still smells. Why?

A: You likely used acetone or ethanol first. Organic solvents spread the grease (and the sulfur) into the pores of the glass and the joints. The "Bleach First" Rule: Never use organic solvents on sulfur-contaminated glassware until after it has been oxidized.

  • Soak: Submerge glassware in a bath of 10% Bleach solution for >12 hours.

  • Rinse: Water rinse.[1][2][3][4]

  • Clean: Now you can use acetone/ethanol and soap.

Q: How do I dispose of the waste?

A: Do not pour sulfide waste into the general organic waste container. It will react with other solvents and pressurize the drum. Protocol:

  • Treat the waste stream with bleach in a dedicated open beaker in the hood.

  • Test for excess oxidant (starch-iodide paper turns blue).

  • Adjust pH to neutral.

  • Dispose of as "Quenched Sulfide Waste."

Visualization: Decontamination Decision Tree

D Start Contaminated Item Type Item Type? Start->Type Glass Glassware Type->Glass Reusable Disposable Gloves/Paper/Septa Type->Disposable Single Use Liquid Liquid Waste Type->Liquid Reaction Mix BleachBath Soak in 10% Bleach (12+ Hours) Glass->BleachBath Bag Double Ziploc Bag + Solid Waste Disposable->Bag Oxidize Slow Addition of Bleach (Ice Bath Cooling) Liquid->Oxidize FinalWash Standard Wash BleachBath->FinalWash Disposal Haz Waste Pickup Bag->Disposal Check Starch-Iodide Test (Blue = Done) Oxidize->Check Check->Oxidize Negative (Add more) Check->Disposal Positive

Caption: Figure 2. Logic flow for segregating and treating sulfur-contaminated materials.

Experimental Protocol: The "Bleach Trap" Standard

Purpose: To create a self-validating scrubbing system for volatile sulfides.

Materials:

  • Side-arm filter flask (500 mL or 1 L).

  • Rubber stopper with a hole.

  • Rigid tubing (glass or chemically resistant plastic) reaching the bottom.

  • Commercial Bleach (5.25% NaOCl).[5]

  • Anti-suckback trap (empty flask).

Procedure:

  • Fill: Fill the filter flask 1/2 full with undiluted bleach.

  • Connect: Connect the reaction exhaust to the rigid tubing (inlet). The gas must bubble through the liquid.

  • Vent: Connect the side-arm (outlet) to the back of the fume hood.

  • Validate: The bleach solution is naturally yellow. As it oxidizes sulfur, it may turn clear or precipitate white solids (sulfur salts).

    • Critical Check: If the yellow color fades completely, the bleach is spent. Replace immediately.

References

  • National Research Council (US). (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Chapter on Working with Chemicals with High Toxicity and Odor).

  • Columbia University Environmental Health & Safety. (2015). SOP for Stench Chemicals (Thiols, Sulfides, Phosphines).

  • University of California, Los Angeles (UCLA). (n.d.). Standard Operating Procedures for Using Stench Chemicals.

  • Sigma-Aldrich. (2021). Safety Data Sheet: Tetrahydro-2H-pyran-2-carboxylic acid (Analogous handling for thiopyrans).

  • PubChem. (2025).[6] this compound Compound Summary.

Sources

Validation & Comparative

Structural & Conformational Dynamics: Thiane-2-Carboxylic Acid vs. Proline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth structural comparison between Thiane-2-carboxylic acid and Proline . This analysis is designed for researchers in medicinal chemistry and structural biology, focusing on the crystallographic, conformational, and physicochemical distinctions that drive their respective applications.

Executive Summary

This guide contrasts the crystal structure and conformational behavior of Proline (pyrrolidine-2-carboxylic acid) with its sulfur-containing, six-membered homolog, Thiane-2-carboxylic acid (tetrahydro-2H-thiopyran-2-carboxylic acid).

While often compared as cyclic bio-isosteres, their solid-state behaviors are fundamentally distinct. Proline adopts a high-melting, zwitterionic lattice stabilized by strong charge-assisted hydrogen bonds (


). In contrast, Thiane-2-carboxylic acid lacks a basic center, crystallizing as a neutral  carboxylic acid dimer (

) with significantly lower lattice energy and higher lipophilicity. This distinction dictates their utility in drug design: Proline serves as a rigid, water-soluble scaffold, while Thiane-2-carboxylic acid acts as a lipophilic, membrane-permeable surrogate.

Molecular Architecture & Physicochemical Baseline[1]

Before analyzing the crystal lattice, we must establish the molecular baseline. The substitution of the nitrogen atom (Proline) with sulfur (Thiane) and the ring expansion from 5 to 6 members drastically alters the electronic landscape.

FeatureL-Proline Thiane-2-Carboxylic Acid
IUPAC Name (2S)-pyrrolidine-2-carboxylic acidThis compound
Ring System 5-Membered (Pyrrolidine)6-Membered (Thiane)
Heteroatom Nitrogen (Secondary Amine, basic)Sulfur (Thioether, non-basic)
Electronic State (Solid) Zwitterion (

)
Neutral (

)
H-Bond Donors 2 (

)
1 (

)
H-Bond Acceptors 2 (

)
3 (

,

)
Lipophilicity (LogP) -2.54 (Hydrophilic)~1.2 (Lipophilic)
Structural Visualization

The following diagram illustrates the core structural divergence:

StructureComparison cluster_features Structural Drivers Proline Proline (5-Ring) Zwitterionic (Rigid Envelope) N_Atom Nitrogen (Basic) Proton Acceptor Proline->N_Atom Thiane Thiane-2-COOH (6-Ring) Neutral (Flexible Chair) S_Atom Sulfur (Soft) No Protonation Thiane->S_Atom Packing_P Electrostatic Lattice (High MP) N_Atom->Packing_P Forms Zwitterion Packing_T Van der Waals Lattice (Low MP) S_Atom->Packing_T Remains Neutral

Figure 1: Structural drivers determining the solid-state behavior of Proline vs. Thiane-2-carboxylic acid.

Crystallographic Characterization

Proline: The Zwitterionic Lattice

Proline is unique among amino acids. Its secondary amine is part of the ring, increasing its basicity (


). In the crystal state, the carboxyl proton transfers to the amine, forming a zwitterion .
  • Crystal System: Orthorhombic (

    
    ).
    
  • Packing Motif: The lattice is dominated by a three-dimensional network of charge-assisted hydrogen bonds (

    
    ).
    
  • Key Interaction: Each proline molecule acts as a donor (via

    
    ) to two neighboring carboxylates and accepts protons from two others. This creates a tightly knit, high-melting solid (MP > 220°C, decomp).
    
  • Implication: Proline crystals are hard, dense, and highly soluble in water due to the charged nature of the lattice.

Thiane-2-Carboxylic Acid: The Neutral Dimer

The sulfur atom in the thiane ring is a thioether and is significantly less basic than nitrogen. It does not accept the carboxylic proton. Consequently, thiane-2-carboxylic acid crystallizes as a neutral molecule .

  • Crystal System: Typically Monoclinic (space group varies by enantiopurity).

  • Packing Motif: The dominant interaction is the Centrosymmetric Carboxylic Acid Dimer (

    
     graph set motif). Two molecules face each other, forming a cyclic dual hydrogen bond (
    
    
    
    ).
  • Secondary Interactions: The lattice is further stabilized by weak Van der Waals forces and

    
     or 
    
    
    
    contacts.
  • Implication: Lacking the strong electrostatic network of proline, thiane-2-carboxylic acid has a much lower melting point (typically < 120°C) and exhibits significant solubility in organic solvents (DCM, Ethyl Acetate), unlike proline.

Conformational Analysis: Envelope vs. Chair

The ring size and heteroatom dictate the preferred 3D shape (puckering) of the molecule, which influences how it binds to protein targets.

Proline (5-Membered Envelope)
  • Conformation: Proline adopts an Envelope conformation (

    
    -endo or 
    
    
    
    -exo).
  • Dynamics: The ring is relatively rigid. The energy barrier between endo/exo puckers is low, allowing the ring to toggle to maximize fit within a protein pocket.

  • Constraint: The cyclic nature restricts the

    
     (phi) torsion angle to 
    
    
    
    , making proline a "helix breaker" and a critical residue for
    
    
    -turns.
Thiane-2-Carboxylic Acid (6-Membered Chair)
  • Conformation: The thiane ring mimics cyclohexane, adopting a Chair conformation.

  • Geometry: The

    
     bond length (1.82 Å) is significantly longer than the 
    
    
    
    bond (1.54 Å). This results in a "flatter" chair around the sulfur atom compared to cyclohexane.
  • Substituent Preference:

    • Equatorial: The bulky carboxylic acid group (

      
      ) strongly prefers the equatorial  position to avoid 1,3-diaxial steric clashes with the ring protons.[1]
      
    • Axial: The axial conformer is disfavored unless specific electronic effects (e.g., attractive interactions with the sulfur lone pair) are present, which is rare in the absence of strong electronegative substituents.

  • Flexibility: The 6-membered ring is more flexible than the 5-membered proline ring but has a deeper energy well for the chair conformation.

Conformation cluster_proline Proline (Rigid) cluster_thiane Thiane-2-COOH (Flexible) P_State Envelope Pucker (C-gamma Endo/Exo) P_Effect Restricts Phi Angle (Structure Breaker) P_State->P_Effect T_State Chair Conformation (S-C bonds flatten ring) T_Pref COOH Equatorial (Steric Control) T_State->T_Pref

Figure 2: Conformational energy landscapes of the 5-membered vs. 6-membered rings.

Experimental Protocols

To verify these structures in your own lab, use the following crystallization workflows. The difference in polarity necessitates distinct solvent systems.

Protocol A: Crystallization of L-Proline (Zwitterion)

Objective: Grow diffraction-quality crystals of the zwitterionic form.

  • Solvent System: Methanol/Water (9:1). Proline is highly soluble in water; methanol acts as the anti-solvent.

  • Method: Vapor Diffusion (Hanging Drop).

  • Procedure:

    • Dissolve 50 mg L-Proline in 500

      
      L water.
      
    • Mix 2

      
      L of protein solution with 2 
      
      
      
      L of reservoir solution (100% Methanol).
    • Seal over 500

      
      L reservoir.
      
    • Expectation: Clear, prismatic crystals within 2-4 days.

Protocol B: Crystallization of Thiane-2-Carboxylic Acid (Neutral)

Objective: Grow crystals of the neutral carboxylic acid dimer.

  • Solvent System: Ethyl Acetate/Hexane or Dichloromethane/Pentane.

  • Method: Slow Evaporation.

  • Procedure:

    • Dissolve 20 mg Thiane-2-carboxylic acid in 2 mL Ethyl Acetate.

    • Filter through a 0.2

      
      m PTFE syringe filter to remove dust (critical for neutral organics).
      
    • Place in a small vial and cover with Parafilm; poke 3-4 small holes.

    • Allow to evaporate slowly at 4°C (cold room) to encourage orderly packing.

    • Expectation: Plate-like or needle crystals. Note: If oiling occurs, switch to vapor diffusion using Pentane as the reservoir.

References

  • Proline Crystal Structure: Kayushina, R. L., & Vainshtein, B. K. (1965). Crystal structure of L-proline. Crystallography Reports, 10, 698.

  • Thiane Conformational Analysis: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Definitive text on heterocyclic chair conformations).

  • Carboxylic Acid Bioisosteres: Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design.[2][3] ChemMedChem, 8(3), 385–395.

  • Thiaproline Properties: Gatfield, I. L. (1995). Enzymatic synthesis of sulfur-containing amino acids. Food Chemistry. (Discusses synthesis and properties of sulfur-proline analogs).

Sources

Biological activity comparison of thiane-2-carboxylic acid vs pipecolic acid peptides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Thiane-2-carboxylic acid (Thi) versus Pipecolic acid (Pip) in peptide engineering. It is designed for researchers optimizing peptide stability, bioavailability, and receptor selectivity.

Executive Summary

Pipecolic acid (Pip) and Thiane-2-carboxylic acid (Thi) are both six-membered ring analogues of proline, used to introduce conformational constraints in bioactive peptides. The critical distinction lies in the ring heteroatom:

  • Pipecolic Acid (Nitrogen): A true non-proteinogenic amino acid capable of forming internal peptide bonds.[1] It retains the hydrogen bond donor/acceptor capability and cationic charge (at physiological pH) of the secondary amine.

  • Thiane-2-carboxylic Acid (Sulfur): A cyclic sulfide acid lacking the amino group. It functions primarily as an N-terminal capping group or depsipeptide unit. It acts as a "silent" isostere to probe the necessity of the N-terminal nitrogen's charge and hydrogen-bonding ability.

Key Takeaway: Use Pip to restrict backbone conformation while maintaining H-bonding capability. Use Thi to enhance lipophilicity, eliminate N-terminal charge, and confer absolute resistance to aminopeptidases.

Physicochemical & Structural Comparison

The substitution of the piperidine nitrogen (Pip) with a thiopyran sulfur (Thi) fundamentally alters the electronic and steric landscape of the peptide terminus.

Comparative Properties Table
FeaturePipecolic Acid (Pip) Thiane-2-carboxylic Acid (Thi)
IUPAC Name Piperidine-2-carboxylic acidTetrahydro-2H-thiopyran-2-carboxylic acid
Ring Structure 6-membered (Nitrogen)6-membered (Sulfur)
Role in Peptide Internal residue or N-terminusN-terminal cap or Depsipeptide unit
H-Bonding Donor (NH) & Acceptor (N:)Acceptor only (S:)
Charge (pH 7.4) Cationic (if N-terminal) / Neutral (internal)Neutral (Sulfide is uncharged)
Lipophilicity (LogP) Low (-1.6 to -0.5)High (~0.5 to 1.2)
Conformation Chair (favored); cis/trans isomerism possibleChair (distorted); No cis/trans isomerism at ring
Metabolic Stability High (relative to Pro)Extreme (Aminopeptidase resistant)
Structural Visualization (Graphviz)

Structures cluster_Pip Pipecolic Acid (Pip) cluster_Thi Thiane-2-carboxylic Acid (Thi) Pip_Struct N-Heterocycle (Piperidine) Contains NH group Can form Peptide Bond at Both Ends Pip_Feat H-Bond Donor Positive Charge (N-term) Pip_Struct->Pip_Feat Thi_Struct S-Heterocycle (Thiopyran) Replaces NH with S Carboxyl-only Reactivity Thi_Feat No H-Bond Donor Neutral / Lipophilic Thi_Struct->Thi_Feat

Caption: Structural divergence between Pip (amino acid) and Thi (sulfide acid). Thi lacks the amine functionality required for internal peptide bond formation.

Conformational Analysis & Biological Implications

The "Proline Surrogate" Effect

Both molecules mimic Proline but with a larger 6-membered ring. This expansion relaxes the backbone dihedral angles (


) compared to the rigid 5-membered pyrrolidine ring of Proline.
  • Pip: Often induces a "kink" in the peptide chain. When acylated (internal), the tertiary amide bond can undergo slow cis/trans isomerization, a key regulatory mechanism in folding.

  • Thi: Because it lacks the nitrogen, it forms a standard secondary amide bond with the next amino acid (Thi-CO-NH-R). It cannot form the cis peptide bond characteristic of Pro/Pip. This "fixes" the N-terminus in a predictable orientation, eliminating conformational heterogeneity.

Probing the N-Terminal "Address"

Researchers use Thi to answer a specific mechanistic question: "Is the N-terminal ammonium group required for receptor binding?"

  • Scenario A (Charge Dependent): If replacing N-terminal Pip/Pro with Thi abolishes activity, the receptor likely engages in a salt bridge with the N-terminal ammonium.

  • Scenario B (Hydrophobic Pocket): If replacing Pip with Thi retains or enhances activity, the receptor pocket is hydrophobic, and the N-terminal charge was unnecessary or detrimental.

Metabolic Stability
  • Pip Peptides: Resistant to general proteases but susceptible to specific prolyl oligopeptidases.

  • Thi Peptides: The Thi-CO-NH- bond is a non-natural linkage. Furthermore, since there is no N-terminal amine, aminopeptidases (which require a free N-terminus to cleave) cannot recognize the substrate. This confers near-absolute stability against N-terminal degradation.

Experimental Protocols

Synthesis: N-Terminal Capping with Thiane-2-Carboxylic Acid

Since Thi is not an amino acid (no Fmoc/Boc protection needed for the ring), it is introduced as the final step in Solid Phase Peptide Synthesis (SPPS).

Reagents:

  • Peptide-Resin (N-terminally deprotected)

  • Thiane-2-carboxylic acid (2-5 equivalents)

  • Coupling Agent: HATU or DIC/Oxyma

  • Base: DIPEA (Diisopropylethylamine)

Workflow:

  • Dissolution: Dissolve Thiane-2-carboxylic acid in DMF.

  • Activation: Add HATU (0.95 eq relative to acid) and DIPEA (2 eq). Incubate for 1-2 minutes.

  • Coupling: Add activated mixture to the resin-bound peptide. Shake for 45-60 minutes at room temperature.

  • Verification: Perform a Kaiser test (Ninhydrin). A negative result (no color) indicates successful capping (the free amine of the peptide is now acylated).

  • Cleavage: Cleave peptide from resin using standard TFA cocktails. (Note: The thioether in Thi is sensitive to oxidation; use scavengers like EDT or thioanisole to prevent sulfoxide formation).

Biological Stability Assay (Plasma)

Objective: Compare the half-life (


) of Pip-Peptide vs. Thi-Peptide.
  • Preparation: Dissolve peptides (100 µM) in PBS (pH 7.4).

  • Incubation: Mix with pooled human plasma (final conc. 50%) at 37°C.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL ice-cold acetonitrile (with internal standard) to precipitate proteins. Centrifuge (10,000g, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Expected Result: Thi-analogue should show significantly longer

      
       due to aminopeptidase resistance.
      

Decision Logic for Application

Use the following logic tree to decide between Pipecolic Acid and Thiane-2-carboxylic acid for your peptide campaign.

DecisionTree Start Design Goal: Modify N-Terminus Q1 Is the N-terminal Charge Essential for Binding? Start->Q1 Use_Pip Use Pipecolic Acid (Pip) (Retains Charge & H-Bond Donor) Q1->Use_Pip Yes Q2 Is Proteolytic Stability the Priority? Q1->Q2 No Branch_Yes Yes (Salt Bridge Needed) Branch_No No / Unknown Q2->Use_Pip No (Maintain Solubility) Use_Thi Use Thiane-2-carboxylic Acid (Thi) (Blocks Aminopeptidases, Increases LogP) Q2->Use_Thi Yes Branch_Stab Yes (High Stability Needed) Branch_Conf No (Conformation Only)

Caption: Decision matrix for selecting between Pip and Thi based on charge requirements and stability goals.

References

  • BenchChem. (2024). This compound (Thiane-2-carboxylic acid) - Structure and Properties. Retrieved from

  • Couty, F. (1999). Conformations of Pipecolic Acid Derivatives. In Amino Acids, Peptides and Proteins.
  • Grant, G. A. (2002). Synthetic Peptides: A User's Guide. Oxford University Press.
  • Google Patents. (2011). CN102216319A - Method for antibody purification using affinity resin containing specific ligands. (Cites Thiane-2-carboxylic acid as a ligand component).[2] Retrieved from

  • Sofronov, O. O., et al. (2020).[3] Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. Journal of Physical Chemistry B. (Discusses carboxylate conformational dynamics relevant to acid isosteres).

Sources

A Comparative Analysis of the Acidity of Tetrahydro-2H-thiopyran-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the acid dissociation constant (pKa) of a molecule is fundamental. This value dictates a compound's ionization state at a given pH, which in turn profoundly influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides an in-depth comparison of the pKa of tetrahydro-2H-thiopyran-2-carboxylic acid with its carbocyclic and acyclic analogs, supported by experimental data and a discussion of the underlying physicochemical principles.

Comparative pKa Data

The acidity of a carboxylic acid is a direct measure of the stability of its corresponding carboxylate conjugate base. Structural modifications, even subtle ones, can significantly alter this stability. The table below summarizes the experimentally determined pKa values for this compound and several key analogs.

CompoundStructurepKa Value (in Water)
This compound6-membered ring with S heteroatomNot available
Tetrahydro-2H-pyran-2-carboxylic acid6-membered ring with O heteroatom~3.70 (Predicted)[1][2]
Cyclohexanecarboxylic acid6-membered carbocyclic ring4.9[3][4]
Cyclopentanecarboxylic acid5-membered carbocyclic ring4.99[5]
Hexanoic acidAcyclic 6-carbon chain4.88[6]
Analysis of Structural Effects on Acidity

The observed and predicted differences in pKa values can be rationalized by considering the electronic and conformational effects imposed by the different ring structures and the presence of a heteroatom.

The Inductive Effect:

The primary driver for the difference in acidity between the heterocyclic and carbocyclic analogs is the inductive effect . This effect describes the transmission of charge through sigma (σ) bonds.[7][8][9] Electronegative atoms, like sulfur and oxygen, pull electron density away from adjacent atoms.[10]

  • Sulfur vs. Carbon: Sulfur is more electronegative than carbon. In this compound, the sulfur atom exerts an electron-withdrawing inductive effect (-I effect) through the sigma bonds of the ring. This effect helps to delocalize and stabilize the negative charge of the carboxylate anion formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid, and therefore, a lower pKa value.

  • Comparison to Cyclohexane: In cyclohexanecarboxylic acid, the ring consists only of sp3-hybridized carbon atoms, which have a negligible inductive effect relative to hydrogen.[8] Consequently, the carboxylate anion is less stabilized compared to its thio-analog, resulting in a higher pKa (weaker acid).[3][4]

The diagram below illustrates how the electron-withdrawing nature of the sulfur atom stabilizes the conjugate base, thereby increasing the acidity of the parent acid.

Inductive stabilization of the carboxylate anion.

Conformational Considerations:

Cyclohexane and its heterocyclic analogs are not planar; they exist predominantly in a strain-free "chair" conformation.[11][12][13] The substituent carboxylic acid group can occupy either an axial or an equatorial position. The equatorial position is generally more stable for bulky groups to minimize steric interactions known as 1,3-diaxial interactions.[14] This conformational preference can influence the transmission of electronic effects and thus the pKa, although the inductive effect remains the dominant factor in this comparison.

Gold-Standard Methodology: pKa Determination by Potentiometric Titration

To ensure the generation of reliable and reproducible pKa data, a standardized experimental protocol is essential. Potentiometric titration is a widely accepted and robust method for this purpose.[15][16]

Principle: This method involves the gradual addition of a titrant of known concentration (e.g., NaOH) to a solution of the acid being studied. The pH of the solution is monitored continuously with a calibrated pH electrode. The pKa is determined from the resulting titration curve as the pH at which half of the acid has been neutralized (the half-equivalence point).[16][17]

Detailed Experimental Protocol:

  • Preparation of Solutions:

    • Analyte Solution: Prepare a ~1 mM solution of the carboxylic acid in deionized water. The exact concentration should be known if solubility permits.

    • Titrant: Prepare and standardize a 0.1 M solution of carbonate-free sodium hydroxide (NaOH).

    • Ionic Strength Adjuster: Prepare a 0.15 M solution of potassium chloride (KCl) to maintain a constant ionic strength throughout the titration.[15][17]

  • Instrumentation Setup:

    • Calibrate a high-precision pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[15][17]

    • Place a known volume (e.g., 20 mL) of the analyte solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.

    • Add the ionic strength adjuster.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration Procedure:

    • Purge the analyte solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration.[15][17]

    • Begin stirring the solution gently.

    • Add the standardized NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL) using a calibrated burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

    • Determine the equivalence point volume (Veq) from the inflection point of the curve, often identified more accurately using the first or second derivative of the plot (ΔpH/ΔV or Δ²pH/ΔV² vs. V).[18]

    • The pKa is equal to the pH at the half-equivalence point (Veq/2).[17]

The following diagram outlines the workflow for this potentiometric titration experiment.

Potentiometric_Titration_Workflow prep Preparation Prepare ~1 mM Analyte Solution Standardize 0.1 M NaOH Prepare 0.15 M KCl setup Instrument Setup Calibrate pH Meter (pH 4, 7, 10) Add Analyte & KCl to Vessel Immerse Electrode prep->setup Solutions Ready titration Titration Purge with N₂ Add NaOH in Increments Record pH vs. Volume setup->titration System Calibrated analysis Data Analysis Plot pH vs. Volume Determine Equivalence Point (Veq) pKa = pH at Veq/2 titration->analysis Titration Data result Final pKa Value analysis->result

Workflow for pKa determination via potentiometric titration.
Conclusion

The acidity of this compound is predicted to be significantly greater (lower pKa) than its carbocyclic analog, cyclohexanecarboxylic acid. This is primarily attributed to the electron-withdrawing inductive effect of the sulfur heteroatom, which stabilizes the resulting carboxylate anion. While experimental data for the sulfur-containing compound is needed for direct confirmation, the principles of physical organic chemistry provide a robust framework for this prediction. For drug development professionals, understanding these structure-acidity relationships is crucial for designing molecules with optimal pharmacokinetic profiles. The use of standardized methods like potentiometric titration is paramount for generating the high-quality data needed to support these design efforts.

References

  • PubChem. Oxane-2-carboxylic acid | C6H10O3 | CID 10964532. [Link]

  • ChemBK. Tetrahydro-2H-pyran-2-carboxylic acid. [Link]

  • U.S. Environmental Protection Agency (EPA). 2H-Pyran-4-carboxylic acid, tetrahydro-4-(2-methylpropyl)- Properties. [Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • National Institutes of Health (NIH), PubChem. Hexanoic Acid | C6H12O2 | CID 8892. [Link]

  • National Institutes of Health (NIH), PubChem. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413. [Link]

  • Grokipedia. Cyclopentanecarboxylic acid. [Link]

  • Chemistry LibreTexts. 3.3: Conformational analysis of cyclohexanes. [Link]

  • PubChem. This compound | C6H10O2S | CID 19010944. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • National Institutes of Health (NIH), PubChem. Cyclopentanecarboxylic acid | C6H10O2 | CID 18840. [Link]

  • KPU Pressbooks. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I. [Link]

  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. [Link]

  • U.S. Environmental Protection Agency (EPA). Cyclopentanecarboxylic acid, 2-amino-3-(phenylmethyl)-, (1R,2S,3S)- Properties. [Link]

  • YouTube. Evaluating Aromaticity; Substituent Effects on Acidity Practice | LTQ 2.1, Spring 2024. [Link]

  • National Center for Biotechnology Information (NCBI). Development of Methods for the Determination of pKa Values. [Link]

  • Wikipedia. Cyclohexanecarboxylic acid. [Link]

  • NEET coaching. Inductive Effect- Characteristics, Types, Examples and Applications. [Link]

  • Massachusetts Institute of Technology (MIT). THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. [Link]

  • Ataman Kimya. HEXANOIC ACID. [Link]

  • Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. [Link]

  • Arkat USA. One-pot synthesis of sulfur heterocycles from simple organic substrates. [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • Maricopa Open Digital Press. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

  • P. aeruginosa Metabolome Database. Hexanoate (N-C6:0) (PAMDB001637). [Link]

  • Canadian Science Publishing. pKa values of protonated α,β-unsaturated cyclic carboxylic acids. Effect of ring size on acidities. [Link]

  • Chemistry LibreTexts. 4.5: Conformations of Cyclohexane. [Link]

  • Chemistry Stack Exchange. Why does acidity increase going from sulfide to sulfoxide to sulfone?. [Link]

  • YouTube. Acids & Bases - Inductive Effect, Electronegativity, Hybridization, Resonance & Atomic Size. [Link]

  • MPG.PuRe. Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. [Link]

Sources

Chiral HPLC separation methods for thiane-2-carboxylic acid enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chiral HPLC separation of thiane-2-carboxylic acid (Tetrahydro-2H-thiopyran-2-carboxylic acid).

This analysis synthesizes data from structural bioisosteres (thiazolidine-2-carboxylic acid and tetrahydro-2H-pyran-2-carboxylic acid) and established protocols for cyclic sulfur-containing acids.

Executive Summary & Compound Analysis

Thiane-2-carboxylic acid presents a unique separation challenge due to the electronic influence of the sulfur atom in the 6-membered ring and the ionizable carboxylic acid moiety (


). Unlike its oxygen analogue (tetrahydro-2H-pyran-2-carboxylic acid), the sulfur atom introduces a larger van der Waals radius and potential for specific non-covalent interactions (S-π or coordination) with chiral selectors.

This guide compares three distinct separation methodologies:

  • Direct Normal Phase (NP-HPLC): The modern "Gold Standard" using immobilized polysaccharide phases.

  • Indirect Derivatization: High-resolution separation via achiral derivatization.

  • Polar Ionic Mode (PIM): Leveraging macrocyclic glycopeptides for sulfur-specific recognition.

Structural Context[1][2][3][4][5][6][7][8]
  • Chiral Center: C2 position (alpha to sulfur and carboxyl).

  • Critical Factor: The carboxylic acid proton must be controlled (suppressed or derivatized) to prevent peak tailing and ensure distinct interaction with the Chiral Stationary Phase (CSP).

Comparative Method Analysis

The following table contrasts the performance metrics of the primary separation strategies.

FeatureMethod A: Direct Polysaccharide (Recommended) Method B: Indirect Derivatization Method C: Macrocyclic Glycopeptide
Primary CSP Chiralpak IC (or AD-H)Chiralcel OD-H Chirobiotic T (Teicoplanin)
Mobile Phase Hexane / IPA / TFA (90:10:0.1)Hexane / IPA (85:[1]15)MeOH / TEAA (Polar Ionic)
Sample Prep Dissolve & InjectReact with Aniline (30 min)Dissolve & Inject
Resolution (

)
High (> 2.5)Very High (> 5.0)Moderate (1.5 - 2.0)
Throughput High (Analysis < 10 min)Low (Requires synthesis)Medium
Mechanism H-bonding, Steric inclusion

interaction, steric
Ionic, S-inclusion complex
Ideal For Routine QC, Process MonitoringTrace Enantiomer Analysis (<0.1%)Mass Spec (MS) Compatibility

Detailed Experimental Protocols

Method A: Direct Normal Phase Separation (The "Gold Standard")

Rationale: Immobilized phases like Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) offer superior solvent robustness and distinct "pockets" that accommodate the bulky thiane ring.

Protocol:
  • Column: Chiralpak IC (Immobilized) or Chiralpak AD-H (Coated),

    
    .
    
  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (HPLC Grade).[2]

    • Solvent B: 2-Propanol (IPA) containing 0.1% Trifluoroacetic Acid (TFA).

    • Note: TFA is critical. Without it, the carboxylic acid dimerizes and interacts non-specifically with the silica support, causing peak broadening.

  • Isocratic Conditions: 90% A / 10% B.

  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
    .
    
  • Detection: UV at 210 nm (COOH absorbance) or 230 nm (if sulfur absorbance is targeted).

Self-Validation Step: Inject a blank with mobile phase. Then inject the racemate. If peaks tail (


), increase TFA concentration to 0.2% or lower temperature to 

to stiffen the chiral grooves.
Method B: Indirect Separation via Anilide Derivatization

Rationale: Converting the acid to an anilide introduces a strong UV chromophore (phenyl ring) and a secondary amide hydrogen donor, significantly enhancing interaction with Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). This method is based on successful protocols for the bioisostere thiazolidine-2-carboxylic acid.

Derivatization Workflow:
  • Reaction: Mix 10 mg Thiane-2-carboxylic acid with 1.2 eq. Aniline and 1.2 eq. EDC

    
    HCl (coupling agent) in 
    
    
    
    .
  • Incubation: Stir at RT for 30 mins.

  • Workup: Wash with dilute HCl (remove excess aniline), dry organic layer, and evaporate.

  • Resuspension: Dissolve residue in Mobile Phase.

Chromatographic Conditions:
  • Column: Chiralcel OD-H.

  • Mobile Phase: n-Hexane / 2-Propanol (85:15 v/v).[1] No acid additive required.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Strong signal from aniline moiety).

Why this works: The derivatization locks the flexible carboxylic proton into a rigid amide bond, creating a "three-point interaction" site (Carbonyl oxygen, Amide proton, Phenyl


-system) perfectly matched to the OD-H selector.

Mechanism & Decision Logic (Visualized)

The following diagram illustrates the decision process for selecting the optimal method based on laboratory constraints and analytical goals.

G Start Start: Thiane-2-COOH Sample Goal Define Analytical Goal Start->Goal Routine Routine Purity / QC Goal->Routine High Throughput Trace Trace Impurity (<0.1%) Goal->Trace High Sensitivity Bio Biological / MS Compatible Goal->Bio Aqueous/MS Direct METHOD A: Direct NP-HPLC (Chiralpak IC/AD-H) Routine->Direct Deriv METHOD B: Derivatization (Anilide + Chiralcel OD-H) Trace->Deriv Macro METHOD C: Macrocyclic Glycopeptide (Chirobiotic T) Bio->Macro Action1 Add 0.1% TFA to Mobile Phase Direct->Action1 Requirement Action2 React with Aniline (EDC Coupling) Deriv->Action2 Requirement

Figure 1: Decision tree for selecting the appropriate chiral separation methodology based on sensitivity and throughput requirements.

References

  • TCI Chemicals. Powerful Novel Chiral Acids for Enantioresolution. (General principles for chiral acid resolution). Link

  • Bhuiyan, M. et al. HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. (Protocol source for Method B). Link

  • Daicel Chiral Technologies. Enantiomer separation of acidic compounds using Polysaccharide CSPs. (Protocol source for Method A). Link

  • Armstrong, D.W. et al. Separation of Enantiomers of Selected Sulfur-Containing Amino Acids by Using Serially Coupled Achiral-Chiral Columns. (Protocol source for Method C). Link

Sources

Safety Operating Guide

Tetrahydro-2H-thiopyran-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Protocol: Safe Disposal and Management of Tetrahydro-2H-thiopyran-2-carboxylic Acid

Executive Summary & Chemical Identity

This guide outlines the mandatory safety and disposal protocols for This compound (also known as Thiane-2-carboxylic acid). Unlike standard organic acids, this compound contains a sulfur atom within a saturated ring. This structural feature dictates two critical operational constraints:

  • Stench Management: Potential for offensive sulfide-like odors requires strict fume hood discipline.

  • SOx Emissions: Incineration requires facilities equipped with wet scrubbers to capture sulfur oxides (

    
    ), preventing acid rain precursors.
    
Parameter Data
Chemical Name This compound
CAS Number 53916-77-1
Molecular Formula

Molecular Weight 146.21 g/mol
Physical State Solid (low melting) or Liquid (depending on purity/isomer mix)
Acidity (pKa) ~3.5 - 4.5 (Estimated; comparable to acetic acid derivatives)
Hazards (GHS) Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)
Key Incompatibility Strong Oxidizers (Risk of sulfoxide formation/ring opening)

Pre-Disposal Assessment (The Self-Validating Protocol)

Before moving this container to waste, you must validate the waste stream. Blindly dumping this into "General Organic Waste" is a safety violation due to the sulfur content.

Step 1: The "Stench" Test (Sensory Validation)
  • Protocol: Open the container only inside a functioning fume hood.

  • Observation: If a "rotten cabbage" or sulfide odor is detected, the waste container must be rated for stench (e.g., double-bagged or chemically compatible seal).

  • Causality: Sulfur heterocycles can degrade or contain trace mercaptan impurities. Preventing lab-wide odor contamination is an operational priority.

Step 2: The Oxidizer Screen (Chemical Compatibility)
  • Protocol: If the compound is in a mixed solution, use a peroxide test strip or review the log of added reagents.

  • Critical Rule: NEVER mix this waste with Nitric Acid, Peroxides, or Permanganates.

  • Reasoning: Oxidizing the cyclic sulfur is exothermic. In a closed waste drum, this reaction can generate heat and pressure (runaway reaction), leading to container failure.

Waste Stream Segregation Logic

The following decision matrix ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and prevents dangerous incompatibilities.

DisposalWorkflow Start Waste: this compound StateCheck Is it Pure or Mixed? Start->StateCheck Pure Pure Substance StateCheck->Pure Mixed Mixed Solution StateCheck->Mixed LabelPure Label: 'Organic Acid - Sulfur Content' Pure->LabelPure PackPure Pack: Polyethylene (HDPE) or Glass LabelPure->PackPure Incineration DESTINATION: High Temp Incineration (MUST have SOx Scrubber) PackPure->Incineration OxidizerCheck Check: Is Oxidizer Present? Mixed->OxidizerCheck YesOxidizer YES: Oxidizer Present OxidizerCheck->YesOxidizer Risk NoOxidizer NO: Compatible Solvent OxidizerCheck->NoOxidizer Safe Quench ACTION: Quench Oxidizer First (e.g., Bisulfite wash) YesOxidizer->Quench Quench->NoOxidizer pHCheck Check pH NoOxidizer->pHCheck pHCheck->Incineration Segregate as Acidic Waste

Figure 1: Decision logic for segregating sulfur-containing organic acid waste. Note the critical intervention point for oxidizers.

Detailed Disposal Procedures

Scenario A: Disposal of Pure Compound (Solid/Liquid)
  • Container Selection: Use High-Density Polyethylene (HDPE) or glass. Avoid metal containers if the compound is wet/liquid, as the carboxylic acid group can corrode metal over time.

  • Labeling:

    • Primary Identifier: "this compound"[1]

    • Hazard Tags: "Irritant," "Acidic," "Contains Sulfur" .

    • Note: The "Contains Sulfur" tag is vital for the waste vendor to route the drum to an incinerator with appropriate scrubbing capabilities (e.g., wet limestone scrubbers) to capture

      
       emissions [1].
      
  • Storage: Store in the "Organic Acids" cabinet until pickup. Do not store with bases.

Scenario B: Disposal of Reaction Mixtures
  • Neutralization (Optional but Recommended): If the volume is large (>1L) and highly acidic, neutralize the pH to 6-8 using a saturated Sodium Bicarbonate (

    
    ) solution.
    
    • Caution: Add base slowly. The carboxylic acid will release

      
       (bubbling).
      
  • Solvent Compatibility: Ensure the carrier solvent is compatible. (e.g., DCM, Ethyl Acetate, and Methanol are standard).

  • Segregation: If the reaction involved Hydrogen Peroxide or mCPBA , you must test for peroxides before bottling. If positive, quench with sodium bisulfite.

Emergency Contingency: Spill Management

In the event of a benchtop spill, do not wipe with paper towels immediately (this increases surface area for odor release).

  • Isolate: Alert nearby personnel.

  • Neutralize & Suppress Odor:

    • Cover the spill with Soda Ash (Sodium Carbonate) or Calcium Carbonate . This neutralizes the acid and helps suppress the volatility of sulfur components.

  • Absorb: Mix with an inert absorbent (vermiculite or dry sand).

  • Collect: Scoop into a wide-mouth jar.

  • Clean: Wash the surface with a dilute bleach solution (10%) only after the bulk material is removed.

    • Scientific Context: Bleach (Hypochlorite) oxidizes residual sulfur compounds to sulfoxides/sulfones (which are odorless solids) or sulfates, effectively killing the smell. Warning: Do not mix bleach directly with the concentrated acid; neutralize first to prevent chlorine gas generation [2].

References

  • U.S. Environmental Protection Agency (EPA). (2024). Incineration of Hazardous Waste: Technical Guidance for Sulfur-Bearing Wastes. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 19010944, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydro-2H-thiopyran-2-carboxylic acid
Reactant of Route 2
Tetrahydro-2H-thiopyran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.